Boc-DL-Glu(Obzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13574-84-0, 117997-81-6 | |
| Record name | 5-Benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound withN-dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-DL-Glu(Obzl)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-tert-Butoxycarbonyl-DL-glutamic acid γ-benzyl ester (Boc-DL-Glu(Obzl)-OH). This compound is a critical building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutics.
Core Chemical Properties
This compound is a white crystalline powder. Its key physical and chemical properties are summarized in the table below. It is important to note that while the DL form is a racemic mixture, some properties are often reported for the individual L- or D-enantiomers.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.37 g/mol | [2] |
| Melting Point | 103 - 107 °C | [1] |
| Appearance | White powder | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Note: The melting point for the L-enantiomer, Boc-L-Glu(Obzl)-OH, is reported as 69-71 °C[2].
Chemical Structure and Identification
This compound is a derivative of the amino acid glutamic acid, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the γ-carboxylic acid is protected as a benzyl ester (OBzl). The α-carboxylic acid remains free, allowing for peptide bond formation.
Structural Identifiers:
| Identifier | Value |
| CAS Number | 117997-81-6 |
| Linear Formula | C₆H₅CH₂OCOCH₂CH₂CH(COOH)NHCOOC(CH₃)₃ |
| SMILES (L-isomer) | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O |
| InChI (L-isomer) | 1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 |
| InChIKey (L-isomer) | AJDUMMXHVCMISJ-ZDUSSCGKSA-N |
The presence of the Boc and benzyl protecting groups enhances the compound's stability and allows for selective reactions, which is crucial in complex multi-step syntheses[1].
Caption: Structure of Boc-L-Glu(Obzl)-OH.
Experimental Protocols and Applications
This compound is a key intermediate in the synthesis of peptides and their derivatives[1]. It is particularly well-suited for Boc solid-phase peptide synthesis (SPPS)[2][3].
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of a Boc-Glu(OBzl)-OH residue into a peptide chain on a solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
2. Boc Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DCM to remove excess TFA.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).
-
Wash the resin with DCM and DMF.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (typically 3-4 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
5. Washing:
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF), typically with scavengers like anisole.
Caption: General workflow for Boc-SPPS.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C)[1][2].
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations[4].
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier[4][5][6].
Conclusion
This compound is a versatile and indispensable reagent in the field of peptide chemistry. Its unique protection scheme allows for the strategic incorporation of glutamic acid residues into complex peptide structures. A thorough understanding of its chemical properties and handling requirements is essential for its effective and safe use in research and development.
References
A Technical Guide to Boc-DL-Glu(Obzl)-OH: Properties, Synthesis Protocols, and Applications
This technical guide provides an in-depth overview of Boc-DL-Glu(Obzl)-OH, a crucial protected amino acid derivative for researchers, scientists, and professionals in drug development. The document details its chemical properties, core applications in peptide synthesis, and comprehensive experimental protocols.
Chemical Properties
This compound is a racemic mixture of its D and L stereoisomers. As a protected form of glutamic acid, it features a tert-butyloxycarbonyl (Boc) group on the α-amino group and a benzyl (Bzl) ester protecting the γ-carboxyl group. This strategic protection is fundamental to its primary application in solid-phase peptide synthesis (SPPS).
| Compound Name | CAS Number | Molecular Weight ( g/mol ) |
| This compound | Not explicitly defined; it is a mixture of the D and L forms. | 337.37 |
| Boc-D-Glu(OBzl)-OH | 35793-73-8[1][2] | 337.4[1][2] |
| Boc-L-Glu(OBzl)-OH | 13574-13-5 | 337.37[3] |
Core Application: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
Boc-Glu(Obzl)-OH is a key building block in the Boc/Bzl strategy of SPPS, a classical and robust method for synthesizing peptides.[3][4][5] This strategy relies on graduated acid lability for the selective removal of protecting groups. The Nα-Boc group is temporary and removed with a moderate acid, such as trifluoroacetic acid (TFA), at each cycle of amino acid addition.[1][3][5] In contrast, the benzyl-based side-chain protecting group (OBzl) is more stable and requires a strong acid, like anhydrous hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the resin support.[3][4]
The incorporation of glutamic acid residues is vital for synthesizing a wide array of biologically active peptides, enhancing their hydrophilicity and often playing a critical role in binding interactions with enzymes and receptors.[4][6]
Below is a diagram illustrating the logical relationship of the Boc/Bzl protection strategy.
Detailed Experimental Protocols for SPPS
The following protocols outline the key steps for incorporating a Boc-Glu(Obzl)-OH residue into a growing peptide chain using manual solid-phase synthesis.
Resin Swelling and Preparation
-
Objective: To swell the resin support to ensure optimal reaction kinetics.
-
Procedure: Swell the Merrifield or similar resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[7]
Nα-Boc Deprotection (Boc Removal)
-
Objective: To remove the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Procedure:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3][8]
-
Perform a short prewash for about 5 minutes, followed by the main deprotection reaction with agitation for 15-25 minutes.[3][8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and byproducts.[3]
-
Neutralization
-
Objective: To neutralize the resulting trifluoroacetate salt of the N-terminal amine to the free amine, which is necessary for the subsequent coupling reaction.
-
Procedure:
Amino Acid Coupling
-
Objective: To form a peptide bond between the free N-terminal amine on the resin and the carboxyl group of the incoming Boc-Glu(Obzl)-OH.
-
Procedure (using HBTU as an activator):
-
In a separate vessel, dissolve Boc-Glu(Obzl)-OH (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).[3]
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours.[7]
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
After completion, drain the coupling solution and wash the resin with DMF and DCM.
-
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Side-Chain Deprotection
-
Objective: To cleave the completed peptide from the resin support and simultaneously remove the benzyl side-chain protecting groups.
-
Procedure (using HF):
-
Caution: This procedure involves the use of highly hazardous anhydrous hydrogen fluoride (HF) and requires specialized equipment and safety precautions.
-
Thoroughly dry the peptide-resin under vacuum and place it in an HF reaction vessel.[3]
-
Cool the vessel to between -5 and 0 °C.
-
Add scavengers (e.g., anisole) to the vessel to trap reactive carbocations generated during cleavage.
-
Carefully condense a measured amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting crude peptide with cold diethyl ether to precipitate it and remove organic scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
SPPS Experimental Workflow
The following diagram outlines the cyclical workflow of solid-phase peptide synthesis using the Boc/Bzl strategy.
Potential Side Reactions
During the synthesis and cleavage processes, several side reactions can occur:
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, particularly during the acidic deprotection steps.[4]
-
Anisylation: In the final HF cleavage step, the unprotected γ-carboxyl group of glutamic acid can form a reactive acylium ion, which can be attacked by scavengers like anisole, leading to an aryl ketone byproduct.[4] Performing the cleavage at low temperatures helps to minimize this reaction.[4]
Role in Drug Development
Boc-Glu(Obzl)-OH is instrumental in the synthesis of peptide-based therapeutics and peptidomimetics.[10][] Peptides containing glutamic acid are often developed as enzyme substrates or inhibitors, which are valuable tools for studying enzyme kinetics and for screening potential drug candidates.[4] The ability to synthesize analogs of peptide hormones, such as Angiotensin II, allows for the development of new drugs targeting a wide range of diseases.[10] Pharmaceutical intermediates like Boc-Glu(Obzl)-OH are foundational in the early stages of drug discovery, enabling the construction of compound libraries and the optimization of lead compounds.[]
Conclusion
This compound, along with its stereoisomers, is a vital reagent in peptide chemistry. Its use within the robust Boc/Bzl solid-phase peptide synthesis framework allows for the creation of complex and biologically important peptides. A thorough understanding of the associated chemical principles and experimental protocols, as detailed in this guide, is crucial for researchers aiming to successfully synthesize high-quality peptides for applications ranging from basic research to therapeutic drug development.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Guide: Solubility Profile of Boc-DL-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the solubility of N-α-tert-Butoxycarbonyl-DL-glutamic acid γ-benzyl ester (Boc-DL-Glu(OBzl)-OH) in two common organic solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility of this protected amino acid is critical for its effective use in peptide synthesis and other pharmaceutical development applications.[1]
Introduction to this compound
This compound is a derivative of glutamic acid, a non-essential amino acid. It is widely used in solid-phase peptide synthesis (SPPS) and other organic syntheses.[1][2] The molecule features two key protecting groups:
-
Boc (tert-butoxycarbonyl) group: Protects the α-amino group.
-
OBzl (benzyl ester) group: Protects the γ-carboxyl group.
These bulky, hydrophobic protecting groups significantly influence the molecule's physical properties, including its solubility.[3] The presence of a free carboxylic acid at the α-position provides a site for activation and coupling while also contributing to the overall polarity of the molecule.
Solubility Data
Quantitative public data on the precise solubility of this compound is limited. However, qualitative assessments from supplier documentation and analogous compounds provide a strong indication of its behavior in DMF and DCM. For a related compound, Boc-D-Glu-OBzl, one source notes it is "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF. This corresponds to a concentration of approximately 169 mg/mL.
Based on its chemical structure—comprising large non-polar protecting groups and a polar carboxylic acid—the compound is expected to be highly soluble in polar aprotic solvents like DMF and moderately to highly soluble in chlorinated solvents like DCM.[3]
Table 1: Solubility Profile of this compound
| Solvent | Chemical Formula | Type | Expected Solubility | Factors Influencing Solubility |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High to Very High (>150 mg/mL) | DMF is an excellent solvent for protected amino acids, capable of solvating both the hydrophobic Boc and Obzl groups and the polar carboxylic acid.[3][4][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Moderate to High | The hydrophobic character of the Boc and benzyl groups promotes solubility in DCM. The polar carboxylic acid may limit solubility compared to DMF.[3] |
Note: The values presented are estimates based on qualitative data and chemical principles. Actual solubility can be affected by factors such as compound purity, solvent grade (especially water content), temperature, and particle size.[3][4]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.
Objective: To determine the saturation concentration (mg/mL) of this compound in anhydrous DMF and DCM at a controlled temperature.
Materials:
-
This compound (white powder, purity ≥98%)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath (e.g., set to 25°C)
-
Centrifuge
-
Glass vials with screw caps
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Pipettes and general laboratory glassware
Procedure:
-
Preparation: Add a pre-weighed excess amount of this compound to a series of vials. For instance, add approximately 200 mg of the compound to three separate vials for each solvent.
-
Solvent Addition: Accurately pipette a fixed volume of the chosen solvent (e.g., 1.0 mL of anhydrous DMF or DCM) into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing or sonication can help break up aggregates and accelerate dissolution.[3][4][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let undissolved solids settle. For a more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter. This step is crucial to ensure no solid particulates are transferred.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Calculation: Weigh the vial containing the dried solute. The solubility (S) in mg/mL is calculated using the following formula:
S (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot taken
-
Data Reporting: Report the average solubility and standard deviation from the replicate samples for each solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining solubility.
Diagram 1: A step-by-step workflow for the gravimetric determination of solubility.
Application in Peptide Synthesis
The high solubility of this compound in DMF makes it an ideal solvent for stock solutions used in automated and manual solid-phase peptide synthesis.[7] A clear, fully dissolved solution is essential for efficient and complete coupling reactions. If solubility issues arise, which can be caused by poor solvent quality or low temperature, gentle warming or sonication can be employed.[3][4] DCM is often used for steps like resin swelling and washing during the synthesis process.[7] Understanding the solubility limits in both solvents is key to preventing precipitation and ensuring the success of the synthesis.
References
An In-depth Technical Guide on the Proper Storage and Handling of Boc-DL-Glu(Obzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage and handling procedures for Boc-DL-Glu(Obzl)-OH (Nα-tert-Butoxycarbonyl-D,L-glutamic acid γ-benzyl ester), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Compound Information
| Property | Value |
| Chemical Name | Nα-tert-Butoxycarbonyl-D,L-glutamic acid γ-benzyl ester |
| Synonyms | This compound, Boc-DL-glutamic acid 5-benzyl ester |
| CAS Number | 117997-81-6 |
| Molecular Formula | C17H23NO6 |
| Molecular Weight | 337.4 g/mol |
| Appearance | White powder |
| Melting Point | 103 - 107 °C |
Storage Conditions
Proper storage is essential to prevent degradation and maintain the quality of this compound. The primary storage recommendations are summarized below.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C[1][2] | Long-term storage at this temperature is recommended to maintain stability. |
| -20°C | For use within one month, storage at -20°C is also an option.[3] | |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | This is particularly important for long-term storage to prevent potential oxidation and moisture absorption. |
| Light Exposure | Store in a light-resistant container. | While specific data on photosensitivity is limited, it is good practice to protect from light. |
| Moisture | Store in a tightly sealed container in a dry place. | The compound can be sensitive to moisture, which can lead to hydrolysis. |
Handling Procedures
Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific handling techniques to avoid contamination and exposure.
A summary of the necessary personal protective equipment is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after use.[4] |
| Respiratory Protection | NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator.[4] | To be used when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust. |
| Body Protection | Laboratory coat. | To protect clothing and skin from accidental spills. |
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Take precautionary measures against static discharges.
-
Wash hands thoroughly after handling.[5]
Experimental Protocols
The following protocols provide detailed methodologies for common procedures involving this compound.
-
Ensure all necessary PPE is worn.
-
Perform the weighing procedure in a chemical fume hood or on a balance with a draft shield.
-
Use a clean, dry spatula and weighing vessel.
-
Carefully transfer the desired amount of the compound to the weighing vessel, avoiding the creation of airborne dust.
-
If the compound is static-prone, use an anti-static gun or place an ionizing bar near the balance.
-
Promptly and securely close the container after dispensing.
-
Clean the balance and surrounding area of any spilled powder.
-
Select an appropriate solvent. This compound is soluble in N,N-Dimethylformamide (DMF).[6]
-
In a chemical fume hood, add the desired volume of solvent to a suitable flask.
-
With stirring, slowly add the pre-weighed this compound to the solvent.
-
Continue stirring until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7]
-
If the solution is to be stored, use a tightly sealed container and store under the recommended conditions. For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[7]
Safety and Hazards
| Hazard Category | Description |
| Acute Effects | May cause respiratory tract irritation upon inhalation.[5] May be harmful if swallowed or absorbed through the skin.[5] May cause eye and skin irritation.[5] |
| Chronic Effects | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] |
| First Aid | Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Keep in suitable, closed containers for disposal.[4] |
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the proper handling and storage of this compound.
Caption: Decision tree for appropriate storage of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Boc-D-Glu-OBzl Novabiochem 34404-30-3 [sigmaaldrich.com]
- 2. Boc-Glu-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. capotchem.com [capotchem.com]
- 5. peptide.com [peptide.com]
- 6. Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5 | www.ottokemi.com [ottokemi.com]
- 7. medchemexpress.com [medchemexpress.com]
The Strategic Incorporation of Glutamic Acid Residues in Peptide Synthesis: A Technical Guide to Utilizing Boc-DL-Glu(Obzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, a trifunctional amino acid, is a fundamental component of numerous biologically active peptides, contributing to their hydrophilicity and often playing a critical role in their interaction with physiological targets.[1] Its successful incorporation into synthetic peptides is paramount for the development of novel therapeutics, enzyme substrates, and other research tools. This technical guide provides an in-depth exploration of the use of N-α-(tert-butyloxycarbonyl)-DL-glutamic acid γ-benzyl ester (Boc-DL-Glu(Obzl)-OH) for the introduction of glutamic acid residues within the framework of the robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
This compound is a key building block in the Boc/Bzl protection scheme, where the acid-labile Boc group serves as a temporary Nα-protectant, and the more stable benzyl ester (Obzl) protects the γ-carboxyl group of the glutamic acid side chain.[2] This quasi-orthogonal strategy relies on the differential acid lability of the protecting groups, with the Boc group being removed by moderate acids like trifluoroacetic acid (TFA) in each cycle, while the benzyl ester is cleaved during the final deprotection and cleavage from the resin using a strong acid such as anhydrous hydrogen fluoride (HF).[3][4]
This guide will detail the experimental protocols for utilizing this compound, present quantitative data on synthesis outcomes, and visualize the experimental workflow and a relevant biological signaling pathway where glutamic acid is a key player.
Data Presentation: Quantitative Analysis of Peptide Synthesis
The efficiency of peptide synthesis is evaluated by several quantitative parameters, including coupling efficiency, crude peptide purity, and overall yield. The following table summarizes typical quantitative data associated with the use of Boc-Glu(Obzl)-OH in SPPS, including a comparative perspective with the alternative Fmoc/tBu strategy.
| Parameter | Boc/Bzl Strategy with Boc-Glu(Obzl)-OH | Fmoc/tBu Strategy with Fmoc-Glu(OtBu)-OH | Notes |
| Coupling Efficiency | >99%[3] | >99%[3] | With modern coupling reagents, both strategies can achieve high coupling efficiencies. |
| Crude Peptide Purity (HPLC) of a model decapeptide | ~75-85%[3] | ~70-80%[3] | Purity is sequence-dependent. The Boc/Bzl strategy can sometimes offer higher purity for routine sequences. |
| Overall Yield of a model decapeptide | ~50-60%[3] | ~45-55%[3] | Yields are highly dependent on the peptide sequence and length. |
| Yield of specific peptides containing -Glu(OBzl)- | |||
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 95%[5] | - | Illustrates high yield in the synthesis of a protected tetrapeptide. |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 87%[5] | - | Demonstrates good yield for a longer peptide with multiple glutamic acid residues. |
| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 96%[5] | - | Highlights the sequence-dependent variability in yield. |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | 90%[5] | - | Consistent high yields for related peptide sequences. |
Experimental Protocols
The following is a detailed methodology for the manual solid-phase synthesis of a model peptide containing a glutamic acid residue, introduced using this compound on a Merrifield resin.
Materials and Reagents
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), or HBTU/HATU
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether, cold
-
Methanol (MeOH)
-
Kaiser test kit
Protocol for Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
1. Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Attach the C-terminal Boc-protected amino acid to the resin via its cesium salt for racemization-free esterification.[6]
2. Peptide Chain Elongation (One Coupling Cycle):
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes (2x) with agitation.[8]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (Introduction of this compound):
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.
-
Alternatively, for in-situ activation with DIC, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF and add to the resin, followed by the addition of DIC (3 equivalents).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
3. Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger (10% v/v).
-
Carefully condense anhydrous HF into the reaction vessel at -78°C.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
4. Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Glutamatergic Synapse Signaling Pathway
Caption: Simplified diagram of a glutamatergic synapse.
Conclusion
This compound remains a cornerstone for the introduction of glutamic acid residues in peptide synthesis, particularly within the well-established Boc/Bzl strategy. Its use, supported by optimized protocols, allows for the efficient and high-yield synthesis of a wide range of glutamic acid-containing peptides. While the Fmoc/tBu strategy offers milder deprotection conditions, the Boc/Bzl approach can provide advantages in terms of crude peptide purity and overall yield for certain sequences. A thorough understanding of the experimental methodologies and potential side reactions is crucial for the successful application of this valuable building block in research and drug development. The choice between different protection strategies should be made based on the specific requirements of the target peptide, including its sequence, length, and any post-translational modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. digital.csic.es [digital.csic.es]
- 6. chempep.com [chempep.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
The Enantiomeric Divide: A Technical Guide to the DL-Racemic Mixture of Boc-Glu(Obzl)-OH for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth guide provides a comprehensive technical overview of the DL-racemic mixture of N-tert-butoxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu(Obzl)-OH). This pivotal building block in peptide synthesis and medicinal chemistry is explored through its synthesis, enantiomeric resolution, and the distinct applications of its resolved stereoisomers.
This document delves into the critical importance of chirality in drug design and development, presenting detailed experimental protocols for the synthesis and separation of the D- and L-enantiomers of Boc-Glu(Obzl)-OH. Furthermore, it elucidates the role of glutamatergic signaling, a key pathway influenced by glutamate derivatives, and provides a comparative analysis of the physicochemical properties of the racemic mixture and its constituent enantiomers.
Physicochemical Properties: A Comparative Analysis
The physical and chemical characteristics of the racemic mixture and its individual enantiomers are crucial for their application in synthesis and drug development. The following table summarizes key quantitative data for DL-Boc-Glu(Obzl)-OH, Boc-L-Glu(Obzl)-OH, and Boc-D-Glu(Obzl)-OH.
| Property | DL-Boc-Glu(Obzl)-OH | Boc-L-Glu(Obzl)-OH | Boc-D-Glu(Obzl)-OH |
| CAS Number | 117997-81-6[1] | 13574-13-5[2][3] | 35793-73-8[4] |
| Molecular Formula | C₁₇H₂₃NO₆[1] | C₁₇H₂₃NO₆[2] | C₁₇H₂₃NO₆[4] |
| Molecular Weight | 337.37 g/mol [1] | 337.37 g/mol [2] | 337.37 g/mol [4] |
| Melting Point | 103 - 107 °C[1] | 69 - 71 °C[2][3] | Not explicitly found, but expected to be similar to the L-enantiomer. |
| Appearance | White powder[1] | White to off-white crystalline powder[2] | White to slight yellow to beige powder[4] |
| Optical Rotation ([α]²⁰/D) | Not applicable (racemic) | -5.5 ± 0.5° (c = 1% in acetic acid)[3] | +5.0 - +7.0° (c = 1 in acetic acid)[4] |
| Solubility | Soluble in organic solvents | Soluble in N,N-Dimethylformamide[2] | Soluble in organic solvents |
| Purity | ≥ 99% (HPLC)[1] | ≥ 98%[2] | ≥ 98.0% (HPLC, area%)[4] |
Synthesis and Enantiomeric Resolution: Detailed Experimental Protocols
The synthesis of the DL-racemic mixture and its subsequent resolution into individual enantiomers are fundamental processes for the utilization of these compounds in chiral drug development.
Synthesis of DL-Boc-Glu(Obzl)-OH
The synthesis of the racemic mixture involves the protection of the amino group of DL-glutamic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the γ-carboxylic acid with a benzyl group.
Experimental Protocol:
-
Boc Protection of DL-Glutamic Acid:
-
Suspend DL-glutamic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the Boc-DL-glutamic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Benzyl Esterification of the γ-Carboxylic Acid:
-
Dissolve Boc-DL-glutamic acid in a suitable solvent (e.g., dimethylformamide - DMF).
-
Add a base (e.g., potassium carbonate) and benzyl bromide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove inorganic salts and unreacted starting materials.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DL-Boc-Glu(Obzl)-OH.
-
Purify the product by recrystallization or column chromatography.
-
Resolution of the DL-Racemic Mixture
The separation of the D- and L-enantiomers is crucial for their specific applications. Chiral High-Performance Liquid Chromatography (HPLC) and enzymatic resolution are two common methods.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) is commonly used. A typical starting condition is a ratio of 90:10:0.1 (v/v/v). The mobile phase composition can be optimized to improve resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the DL-Boc-Glu(Obzl)-OH racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Elution: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Experimental Protocol (General method for N-protected amino acid esters):
-
Enzyme: A commercially available lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL).
-
Substrate: DL-Boc-Glu(Obzl)-OH.
-
Reaction Medium: A biphasic system consisting of an organic solvent (e.g., toluene or methyl tert-butyl ether - MTBE) and an aqueous buffer (e.g., phosphate buffer, pH 7.0).
-
Procedure:
-
Dissolve the DL-Boc-Glu(Obzl)-OH in the organic solvent.
-
Add the aqueous buffer and the lipase.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted substrate and the product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
-
Separate the aqueous and organic layers.
-
Isolate the unreacted enantiomer from the organic layer.
-
Acidify the aqueous layer to precipitate the enzymatically hydrolyzed product (the other enantiomer, now without the benzyl ester).
-
Collect and purify both enantiomeric products.
-
Applications in Drug Development
The resolved D- and L-enantiomers of Boc-Glu(Obzl)-OH have distinct and valuable applications in the field of drug development, primarily in the synthesis of peptide-based therapeutics.
Boc-L-Glu(Obzl)-OH: A Staple in Peptide Synthesis
Boc-L-Glu(Obzl)-OH is a fundamental building block in solid-phase peptide synthesis (SPPS) for the incorporation of L-glutamic acid residues into peptide chains. Glutamic acid residues are often crucial for the biological activity of peptides, contributing to their solubility, receptor binding, and overall conformation. It is widely used in the synthesis of peptide hormones, neuropeptides, and enzyme inhibitors.
The Role of Boc-D-Glu(Obzl)-OH in Enhancing Therapeutic Peptides
The incorporation of D-amino acids, such as D-glutamic acid derived from Boc-D-Glu(Obzl)-OH, into peptide sequences is a key strategy to enhance their therapeutic potential. D-amino acid-containing peptides exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life. This improved stability is a significant advantage in the development of peptide drugs. Furthermore, the introduction of D-amino acids can sometimes lead to peptides with altered or improved receptor binding affinity and selectivity.
Glutamatergic Signaling: The NMDA Receptor Pathway
Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for drug development. The N-methyl-D-aspartate (NMDA) receptor is a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. Understanding this pathway is essential for the rational design of drugs targeting the glutamatergic system.
The following diagram illustrates a simplified representation of the NMDA receptor signaling pathway.
This guide provides a foundational understanding of the DL-racemic mixture of Boc-Glu(Obzl)-OH, empowering researchers and drug development professionals to leverage the unique properties of its enantiomers in the creation of novel and effective therapeutics. The provided protocols and data serve as a practical resource for the synthesis, separation, and application of this versatile chemical entity.
References
The Versatile Role of Boc-DL-Glu(Obzl)-OH in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-DL-glutamic acid γ-benzyl ester, commonly referred to as Boc-DL-Glu(Obzl)-OH, is a pivotal protected amino acid derivative with significant applications in medicinal chemistry. Its unique bifunctional nature, featuring a temporary Boc protecting group on the α-amino group and a semi-permanent benzyl ester protecting the γ-carboxyl group, renders it an essential building block in the synthesis of complex peptides and other pharmaceutical agents. This guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in peptide synthesis, prodrug design, and bioconjugation, supported by detailed experimental protocols and workflow visualizations.
This compound is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis (SPPS). This strategy offers an orthogonal protection scheme where the Boc group can be removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while the benzyl group requires stronger conditions, such as hydrogen fluoride (HF) cleavage or catalytic hydrogenation, for removal. This differential reactivity is fundamental to the stepwise elongation of peptide chains.[1] Beyond its foundational role in peptide synthesis, the glutamic acid scaffold is of significant interest in drug design for enhancing hydrophilicity and serving as a versatile linker.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Synonyms | This compound, Boc-DL-glutamic acid 5-benzyl ester | [1] |
| CAS Number | 117997-81-6 | [1] |
| Molecular Formula | C17H23NO6 | [1] |
| Molecular Weight | 337.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 103 - 107 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Core Applications in Medicinal Chemistry
Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of this compound is as a monomeric unit in the Boc/Bzl strategy of SPPS. This methodology allows for the efficient assembly of peptide chains on a solid support. The glutamic acid residue introduced using this building block can play a crucial structural or binding role in the final peptide.[3]
This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain.
Materials:
-
Merrifield resin pre-loaded with the first amino acid
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the protonated N-terminal amine by treating the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Washing: Wash the resin with DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-9 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group) are removed, typically using strong acid conditions like anhydrous HF.
A single coupling cycle in Boc/Bzl SPPS.
Prodrug Development
This compound can be employed in the development of prodrugs, where the glutamic acid moiety acts as a promoiety to improve the physicochemical properties, such as solubility or targeted delivery, of a parent drug.[1] The free α-carboxylic acid of this compound can be coupled to a hydroxyl or amino group of a drug molecule. Subsequent removal of the protecting groups in vivo would release the active drug.
Conceptual synthesis of a glutamic acid-based prodrug.
Bioconjugation and Linker Chemistry
In the field of bioconjugation, such as the development of antibody-drug conjugates (ADCs), glutamic acid can serve as a component of the linker that connects the antibody to the cytotoxic payload. The dicarboxylic nature of glutamic acid offers multiple attachment points for the drug and the targeting moiety. This compound is a suitable starting material for the synthesis of such linkers within a Boc/Bzl protection strategy.
Conceptual workflow for ADC development.
Conclusion
This compound is a versatile and indispensable reagent in medicinal chemistry. Its primary application lies in the robust and well-established Boc/Bzl strategy for solid-phase peptide synthesis. Furthermore, its inherent structure provides a valuable scaffold for the rational design of prodrugs and the construction of sophisticated linker systems for bioconjugates. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of novel therapeutics.
References
The Versatile Building Block: A Technical Guide to Boc-DL-Glu(Obzl)-OH in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents. These molecules are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in the design of novel peptidomimetics is the incorporation of non-proteinogenic amino acids and building blocks that impart unique conformational constraints and functionalities. Among these, Boc-DL-Glu(Obzl)-OH , a protected form of glutamic acid, serves as a versatile and valuable precursor for the synthesis of a diverse array of peptidomimetic scaffolds. This in-depth technical guide explores the core utility of this compound as a foundational element in the construction of innovative peptidomimetics, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Properties of this compound
This compound, or N-tert-butyloxycarbonyl-DL-glutamic acid γ-benzyl ester, is a chiral amino acid derivative featuring two key protecting groups: the acid-labile Boc group on the α-amino group and the benzyl ester on the γ-carboxyl group. This differential protection allows for selective chemical manipulations at the α-carboxyl group, making it an ideal building block for solid-phase peptide synthesis (SPPS) and solution-phase methodologies.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |
| Storage | 2-8°C |
Application in Peptidomimetic Synthesis: A Case Study of Glutathione Analogues
One of the significant applications of glutamic acid derivatives in peptidomimetic chemistry is in the development of analogues of glutathione (GSH), a critical antioxidant and a key player in cellular detoxification pathways. Elevated levels of glutathione-S-transferase (GST), an enzyme that utilizes GSH, are implicated in multidrug resistance in cancer. Therefore, inhibitors of GST are of considerable therapeutic interest. Peptidomimetic glutathione analogues that are resistant to degradation by γ-glutamyl-transpeptidase (γGT) are valuable tools for studying and potentially overcoming this resistance.[1]
The synthesis of such peptidomimetics often involves the replacement of the labile peptide bonds of glutathione with more stable isosteres. This compound can serve as a starting point for the synthesis of the γ-glutamyl moiety of these analogues.
Experimental Protocol: Solid-Phase Synthesis of a Peptide Incorporating a Glutamic Acid Residue
The following is a generalized protocol for the incorporation of a Boc-protected glutamic acid residue onto a solid support, a fundamental step that can be adapted for the synthesis of more complex peptidomimetics. This protocol utilizes the Boc/Bzl strategy for solid-phase peptide synthesis.
Materials:
-
Merrifield resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HATU)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: The Merrifield resin is swelled in DCM in a reaction vessel.
-
Boc Deprotection: The Boc protecting group on the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM.
-
Neutralization: The resin is neutralized with a solution of 10% DIEA in DCM or DMF.
-
Coupling of this compound:
-
In a separate vessel, this compound (3 equivalents) is pre-activated with a coupling agent like HATU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
The activated amino acid solution is then added to the neutralized resin.
-
The coupling reaction is allowed to proceed for 1-2 hours.
-
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the glutamic acid residue) are removed using anhydrous HF with scavengers.
Quantitative Data for Peptide Synthesis
The efficiency of each step in the synthesis is critical for the overall yield and purity of the final product.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used. |
| Coupling Efficiency | >99% | Can be monitored using the Kaiser test. |
| Final Crude Peptide Purity | 50-70% | Sequence-dependent; purification is required. |
| Overall Yield | 10-30% | Highly dependent on the length and sequence of the peptide. |
Biological Significance and Signaling Pathways
While specific peptidomimetics derived directly from this compound with fully elucidated signaling pathways are not extensively reported in publicly available literature, the broader class of glutamic acid-containing peptidomimetics has been shown to target a variety of biological processes. For instance, peptidomimetics designed to mimic the γ-glutamyl moiety of glutathione can act as inhibitors of enzymes like glutathione-S-transferase.
Glutathione-S-Transferase and Cellular Detoxification
The GSTs are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotic and endogenous compounds. They catalyze the conjugation of glutathione to these substrates, rendering them more water-soluble and facilitating their excretion from the cell. In the context of cancer, overexpression of GSTs can lead to the detoxification of chemotherapeutic agents, contributing to multidrug resistance.
Below is a conceptual diagram illustrating the role of GST in drug metabolism and the potential point of intervention for a peptidomimetic inhibitor.
Caption: Role of GST in drug metabolism and inhibition by a peptidomimetic.
Experimental Workflow for Peptidomimetic Synthesis and Evaluation
The development of a novel peptidomimetic from a building block like this compound follows a structured workflow, from initial design and synthesis to biological evaluation.
Caption: General workflow for peptidomimetic development.
Conclusion
This compound stands as a cornerstone in the synthetic chemist's toolbox for the construction of sophisticated peptidomimetic structures. Its pre-protected nature allows for its strategic incorporation into a variety of molecular scaffolds, paving the way for the development of novel therapeutic agents with enhanced stability and biological activity. While the direct exploration of peptidomimetics from this specific racemic building block in publicly documented signaling pathways remains an area ripe for further research, its utility in foundational synthetic methodologies is well-established. The protocols and conceptual frameworks presented here provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their quest for the next generation of peptidomimetic drugs.
References
Methodological & Application
Application Notes and Protocols for Boc-DL-Glu(Obzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the incorporation of non-standard amino acids is a key strategy for developing novel therapeutics with enhanced stability, unique conformations, and tailored biological activities. Boc-DL-Glu(Obzl)-OH, a racemic mixture of the N-α-tert-butyloxycarbonyl (Boc) protected, γ-benzyl (Bzl) ester of glutamic acid, serves as a valuable building block in solid-phase peptide synthesis (SPPS). The use of the Boc/Bzl protection strategy is a well-established and robust method for SPPS.[1] This document provides a detailed protocol for the application of this compound in SPPS, with a special focus on the implications of using a racemic mixture.
The primary consequence of employing a DL-racemic amino acid in SPPS is the generation of a mixture of two diastereomeric peptides.[2] These diastereomers will possess identical mass but may exhibit distinct physicochemical properties, allowing for their potential separation via techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] This approach can be particularly useful in early-stage drug discovery for creating peptide libraries to probe the stereochemical requirements for biological activity.
Data Presentation
The following table summarizes typical quantitative data for a single coupling cycle in Boc-SPPS. These values are illustrative and can vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of C-terminal carboxylic acids.[4][5] |
| Coupling Efficiency | >99% | Monitored by a qualitative ninhydrin (Kaiser) test.[4] |
| Boc Deprotection Efficiency | >99% | --- |
| Overall Crude Peptide Yield | 60 - 80% | Highly dependent on the length and sequence of the peptide.[4] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to separate the target peptide from deletion sequences and byproducts.[4] |
| Diastereomer Ratio | ~1:1 | The use of a racemic mixture is expected to produce an equimolar ratio of the two diastereomers. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Appropriate solid support (e.g., Merrifield resin, PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers for cleavage (e.g., p-cresol, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Diethyl ether
Protocol 1: Single Coupling Cycle for this compound
This protocol outlines the steps for a single cycle of incorporating this compound into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in an adequate amount of DCM or DMF for 15-30 minutes in a reaction vessel.[6]
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes as a pre-wash.[6]
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.[6]
-
Agitate the mixture for 20-30 minutes.[6]
-
Filter the resin and wash thoroughly with DCM, isopropanol, and then DMF to remove residual TFA and the cleaved Boc group.[6]
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes.[6]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents), a suitable coupling agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the side-chain protecting groups.
-
Resin Preparation: After the final coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under a vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Carefully evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the resin and the cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and dry it under a vacuum.
-
Protocol 3: Purification of Diastereomers
The crude peptide product, a mixture of diastereomers, can be purified using preparative RP-HPLC.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.
-
HPLC Purification:
-
Inject the dissolved peptide onto a preparative RP-HPLC column (e.g., C8 or C18).
-
Elute the peptides using a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The two diastereomers may resolve into two separate peaks.
-
Collect the fractions corresponding to each peak.
-
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry. Lyophilize the pure fractions to obtain the final peptide diastereomers as fluffy white powders.
Visualizations
Caption: General workflow for SPPS incorporating this compound.
Caption: Potential side reactions involving the Glu(OBzl) residue.
Discussion of Potential Side Reactions
The use of Boc-Glu(Obzl)-OH in SPPS can be associated with several potential side reactions, primarily occurring during the final cleavage step.[6]
-
Pyroglutamate Formation: The deprotected γ-carboxyl group of an N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue.[6]
-
Anisylation: During strong acid cleavage with HF, the unprotected γ-carboxyl group can be protonated and lose water to form a reactive acylium ion. This intermediate can then be attacked by scavengers like anisole, leading to the formation of an aryl ketone byproduct. Performing the cleavage at lower temperatures (e.g., 0-5°C) can help minimize this side reaction.[6]
-
Transesterification: During the attachment of the first amino acid to the resin, transesterification can occur if alcohols are present with a strong base, leading to the formation of the corresponding methyl or ethyl ester of the amino acid.[7]
Conclusion
This compound is a versatile reagent for the incorporation of both D- and L-glutamic acid residues into a peptide sequence in a single synthesis. This approach provides a straightforward method for generating diastereomeric peptide libraries, which are valuable tools in drug discovery and structure-activity relationship studies. A thorough understanding of the Boc-SPPS protocol, the implications of using a racemic mixture, and potential side reactions is crucial for the successful synthesis and purification of the target peptides. The protocols and data presented here offer a solid foundation for researchers to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Boc-DL-Glu(Obzl)-OH using HATU and HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the efficient activation and coupling of N-α-Boc-DL-glutamic acid γ-benzyl ester (Boc-DL-Glu(Obzl)-OH) in peptide synthesis. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent, optionally in the presence of HOBt (Hydroxybenzotriazole), is a cornerstone of modern peptide synthesis, ensuring high coupling efficiency and minimal racemization.[1]
This compound is a crucial building block for incorporating glutamic acid residues into peptide sequences. The benzyl ester protecting group on the side chain is compatible with the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS), where the Boc group is removed with mild acid and the benzyl group is cleaved in the final step with strong acid.[2]
Comparative Overview of Coupling Reagents
While various coupling reagents are available, aminium/uronium salts like HATU are preferred for their high reactivity and rapid reaction times, which are particularly beneficial for sterically hindered couplings.[3][4] The addition of HOBt can further suppress racemization, although HATU's structure already incorporates a more reactive HOAt (1-hydroxy-7-azabenzotriazole) moiety.[5]
| Reagent Class | Examples | Advantages | Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low racemization risk.[3] | Higher cost compared to carbodiimides.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective for sterically hindered couplings. | Byproducts can be problematic. |
| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used. | Potential for racemization and formation of insoluble byproducts (in the case of DCC).[1] |
Signaling Pathways and Logical Relationships
The activation of this compound with HATU proceeds through the formation of a highly reactive OAt-active ester. This intermediate readily reacts with a nucleophilic amine to form the desired amide bond.
Experimental Protocols
The following are generalized protocols for the activation and coupling of this compound. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
Protocol 1: Solution-Phase Peptide Coupling
This protocol is suitable for coupling this compound to an amino acid ester or a small peptide fragment in solution.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
HATU (1.05 eq)
-
HOBt (optional, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound and the amino acid ester hydrochloride in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the mixture and stir for 5 minutes.
-
Add HATU (and HOBt, if used) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a standard coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Deprotected and neutralized peptide-resin
-
This compound (2.0 eq relative to resin loading)
-
HATU (1.9 eq relative to resin loading)
-
HOBt (optional, 2.0 eq relative to resin loading)
-
DIPEA (4.0 eq relative to resin loading)
-
Anhydrous DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the deprotected peptide-resin in DMF for 30-60 minutes.
-
In a separate reaction vessel, dissolve this compound and HATU (and HOBt, if used) in DMF.
-
Add DIPEA to the pre-activation mixture and allow it to activate for 5-10 minutes at room temperature.
-
Add the pre-activated solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), extend the reaction time or perform a second coupling.
-
Once the coupling is complete, wash the resin sequentially with DMF (3 times) and DCM (3 times).
Data Presentation
The following table summarizes illustrative quantitative data for the coupling of this compound using HATU under the described SPPS protocol. Actual results may vary based on the specific peptide sequence and reaction conditions.
| Parameter | Typical Value | Notes |
| Equivalents of this compound | 2.0 | Relative to resin loading capacity. |
| Equivalents of HATU | 1.9 | A slight excess ensures complete activation. |
| Equivalents of DIPEA | 4.0 | A non-nucleophilic base is crucial. |
| Reaction Time | 1 - 2 hours | Can be extended for difficult couplings. |
| Coupling Efficiency (Illustrative) | >99% | As determined by Kaiser test. |
| Purity of Crude Peptide (Illustrative) | 85-95% | Dependent on the overall peptide sequence and synthesis efficiency. |
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test):
-
Racemization:
-
Solution: While HATU minimizes racemization, the addition of HOBt can be beneficial in critical applications.[1]
-
Solution: Ensure the use of a non-nucleophilic base like DIPEA.
-
-
Side Reactions:
-
Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize. This is more of a concern during final cleavage but can be minimized by careful handling.[2]
-
By following these detailed protocols and considering the provided technical insights, researchers can confidently and efficiently incorporate this compound into their peptide synthesis workflows.
References
Application Notes and Protocols for Standard Coupling Reactions of Boc-DL-Glu(Obzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-DL-glutamic acid γ-benzyl ester, or Boc-DL-Glu(Obzl)-OH, is a key building block in peptide synthesis. The Boc protecting group on the α-amino group and the benzyl ester on the γ-carboxyl group of the side chain allow for the specific and controlled formation of peptide bonds. This document provides detailed protocols and comparative data for standard coupling reactions of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the free amino group of the peptide chain.[1][2] This activation is mediated by coupling reagents. The choice of coupling reagent, base, and solvent system is critical for achieving high coupling efficiency, minimizing side reactions such as racemization, and ensuring the integrity of the final peptide product.[3][4]
Comparative Data of Common Coupling Methods
The selection of a coupling method depends on various factors, including the synthesis phase (solution or solid), the specific peptide sequence, and the desired scale of the synthesis. Below is a summary of common coupling reagents and their typical performance in the context of incorporating this compound.
Table 1: Performance of Common Coupling Reagents for this compound
| Coupling Reagent/Method | Synthesis Phase | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| DCC/HOBt | Solution-Phase | 85-95 | Low to Moderate | A cost-effective and widely used method. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration.[5][6] |
| EDC/HOBt | Solution-Phase | 85-95 | Low to Moderate | The water-soluble carbodiimide (EDC) and its urea byproduct are easily removed by aqueous extraction, simplifying purification.[2] |
| HBTU/DIPEA | Solid-Phase & Solution-Phase | 95-99 | Low | A highly efficient and rapid coupling reagent. It is a reliable choice for most standard couplings.[7] |
| HATU/DIPEA | Solid-Phase & Solution-Phase | >99 | Very Low | Generally more reactive than HBTU, making it ideal for sterically hindered couplings and to minimize racemization.[7][8] |
| PyBOP/DIPEA | Solid-Phase & Solution-Phase | 90-98 | Low to Moderate | Similar in effectiveness to HBTU but avoids the formation of potentially carcinogenic byproducts associated with BOP.[4][9] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling using DCC/HOBt
This protocol describes the coupling of this compound to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Add DIPEA (1.0 eq.) and stir the mixture at room temperature for 20-30 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir this mixture at 0 °C for 30 minutes.
-
Add the neutralized amino acid ester solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with EtOAc.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: Solid-Phase Coupling using HBTU/DIPEA
This protocol describes a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield resin) using Boc-SPPS chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 15-30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes. Repeat this step once.[10]
-
Wash the resin thoroughly with DMF to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin substitution) and HBTU (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[10]
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[10]
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
References
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Boc-DL-Glu(Obzl)-OH in Automated Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protecting group strategy is a classical and robust method utilized in SPPS.[1] In this strategy, the temporary Nα-amino protecting group is the acid-labile Boc group, while more stable benzyl-based groups are used for semi-permanent side-chain protection.[2][3]
This document provides detailed application notes and protocols for the use of Boc-DL-Glu(Obzl)-OH , a key building block for incorporating glutamic acid residues into a peptide sequence using the Boc/Bzl strategy on an automated synthesizer.[4] The γ-carboxyl group of the glutamic acid is protected as a benzyl ester (OBzl) to prevent side reactions, which is removed during the final cleavage step.[5] The "DL" designation indicates that this product is a racemic mixture of both D- and L-isomers, which may be useful for creating peptide libraries or non-natural peptide analogues. Glutamic acid residues are often critical for the biological activity of peptides, contributing to hydrophilicity and participating in binding interactions with receptors and enzymes.[5][6]
Performance Characteristics and Data Presentation
The successful incorporation of this compound in an automated SPPS workflow depends on several factors, including the choice of resin, coupling reagents, and reaction conditions. The following table summarizes typical performance data.
| Parameter | Typical Value / Observation | Notes |
| Coupling Efficiency | ~95-99%[5] | Can be sequence-dependent. Difficult sequences may require optimized coupling conditions or a double-coupling protocol.[5] |
| Crude Peptide Purity (Post-Cleavage) | ~75-85% (HPLC)[7] | Highly dependent on the peptide sequence, length, and efficiency of each synthesis cycle. |
| Major Potential Side Reactions | Pyroglutamate formation, Anisylation, Transesterification[5][7][8] | Mitigation strategies are available and discussed in Section 5. |
| Deprotection (Nα-Boc) | 25-50% TFA in DCM[9][10] | A standard and efficient method for Boc removal. |
| Final Cleavage (Side-Chain & Resin) | Anhydrous Hydrogen Fluoride (HF)[9][10] | Requires specialized equipment and stringent safety precautions. Scavengers are essential. |
Recommended Materials and Reagents
-
Amino Acid: this compound
-
Resin: Merrifield resin (chloromethylpolystyrene) or PAM resin.[11]
-
Solvents: Dichloromethane (DCM, synthesis grade), N,N-Dimethylformamide (DMF, synthesis grade), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[10]
-
Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIEA) in DMF or DCM (v/v).[5][10]
-
Coupling Reagents: See table below. HBTU or HATU are commonly recommended.
-
Activation Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DCM, DMF.
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with a scavenger such as anisole (e.g., HF/anisole 9:1 v/v).[10]
-
Precipitation/Washing: Cold diethyl ether.
-
Equipment: Automated peptide synthesizer, HF cleavage apparatus, lyophilizer, HPLC system for purification and analysis.
Common Coupling Reagents for Boc-SPPS
| Reagent Name | Full Name | Key Characteristics |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | One of the most popular and efficient coupling reagents for routine synthesis.[12][13] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered couplings; more reactive than HBTU.[10][13] |
| DCC | N,N'-Dicyclohexylcarbodiimide | A classical, cost-effective reagent, but the dicyclohexylurea (DCU) byproduct is insoluble and can clog synthesizer lines.[1] |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | An effective phosphonium-based reagent, suitable for coupling sensitive residues like Boc-His(Tos).[13][14] |
Experimental Protocols
The following protocols are generalized for use in an automated peptide synthesizer and should be optimized based on the specific instrument, peptide sequence, and scale.
Automated Single Coupling Cycle for this compound
This protocol describes the steps for one full cycle of amino acid addition.
-
Resin Preparation:
-
Swell the peptide-resin in DCM or DMF for 15-30 minutes in the synthesizer's reaction vessel.[5]
-
-
Boc Deprotection:
-
Washing:
-
Neutralization:
-
Amino Acid Coupling:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF. Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[5][10]
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.[5]
-
Agitate the reaction mixture for 1-2 hours.[5] The synthesizer's software will manage agitation.
-
Optional: Monitor coupling completion via a Kaiser test. If incomplete, a second coupling (re-coupling) may be performed.[5]
-
-
Final Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove all excess reagents and byproducts.[10]
-
The resin is now ready for the next synthesis cycle.
-
Caption: Automated workflow for a single coupling cycle in Boc-SPPS.
Final Cleavage and Deprotection
WARNING: This procedure uses anhydrous Hydrogen Fluoride (HF), which is extremely corrosive and toxic. It must be performed by trained personnel in a specialized, well-ventilated apparatus.
-
Preparation: After the final synthesis cycle and Nα-Boc deprotection, thoroughly dry the peptide-resin under vacuum.
-
Cleavage:
-
Place the dried peptide-resin in a suitable vessel for the HF apparatus.
-
Add an appropriate scavenger, such as anisole, to the vessel.
-
Cool the vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel (e.g., HF/anisole 9:1 v/v).[10]
-
Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.[10]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resulting crude peptide and resin mixture with cold diethyl ether to remove the scavenger and other organic byproducts.
-
Precipitate the crude peptide with cold diethyl ether and collect it by filtration.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.
-
Potential Side Reactions and Mitigation Strategies
While the Boc/Bzl strategy is robust, awareness of potential side reactions is crucial for maximizing the purity and yield of the final peptide.
-
Pyroglutamate Formation: The deprotected γ-carboxyl group of an N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue.[5][7]
-
Mitigation: This is primarily an issue for N-terminal Glu residues. Ensure rapid and efficient coupling of the subsequent amino acid to minimize the time the free N-terminus is exposed to basic conditions. Using in situ neutralization protocols can also help.[15]
-
-
Anisylation/Alkylation: During HF cleavage, the benzyl protecting group can form a reactive benzyl cation. This cation can be attacked by scavengers like anisole (forming an aryl ketone byproduct) or, more problematically, modify sensitive residues like Tryptophan or Methionine.[5][15]
-
Mitigation: Always use an effective scavenger cocktail during HF cleavage. Performing the cleavage at a lower temperature (0-5°C) can help minimize the formation of these reactive intermediates.[5]
-
-
Transesterification: The benzyl ester of the Glu side chain can undergo transesterification if alcohols are present under basic conditions, although this is less common during the standard SPPS cycles.[8]
-
Mitigation: Ensure anhydrous conditions and use high-purity, amine-based solvents (like DMF) and bases (like DIEA) during coupling.
-
Caption: Logical relationships in the use of this compound.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Boc-D-Glu-OBzl Novabiochem 34404-30-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Application Notes and Protocols: Efficient Boc Deprotection of Boc-DL-Glu(OBzl)-OH using Trifluoroacetic Acid
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and medicinal chemistry.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering clean and efficient cleavage.[2][4] This document provides detailed application notes and protocols for the Boc deprotection of Boc-DL-Glu(OBzl)-OH to yield DL-Glu(OBzl)-OH as its TFA salt, a crucial step in the synthesis of peptides containing glutamic acid residues. The benzyl ester on the gamma-carboxyl group remains intact under these conditions.
Reaction Mechanism
The deprotection of the Boc group with TFA proceeds through an acid-catalyzed mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][5][6]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5][6]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][5][6]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[5][6]
It is crucial to perform this reaction in a well-ventilated fume hood and to avoid using a closed system to allow for the safe release of the generated carbon dioxide and isobutylene gases.[5]
Quantitative Data Summary
The efficiency of the Boc deprotection reaction is influenced by the concentration of TFA, reaction time, and temperature. The following table summarizes common conditions for Boc deprotection in solution phase.
| Parameter | Condition | Remarks | Reference |
| TFA Concentration | 25-50% (v/v) in DCM | A 50% TFA/DCM solution is commonly used for rapid and complete deprotection.[7] Lower concentrations (e.g., 25%) are also effective, potentially requiring longer reaction times.[4][8] | [4][7][8] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is the most common solvent for this reaction.[2][4][6] | [2][4][6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[6][9] | [6][9] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored by TLC or LC-MS. Generally, 1-2 hours at room temperature is sufficient for complete conversion.[4][8] | [4][8] |
| Work-up | Evaporation/Precipitation | The solvent and excess TFA are removed under reduced pressure. The product is then precipitated by the addition of a non-polar solvent like cold diethyl ether.[6] | [6] |
Experimental Protocols
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol: Boc Deprotection of this compound in Solution Phase
-
Preparation: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate any potential exotherm upon addition of TFA.
-
TFA Addition: While stirring, slowly add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene two to three times.[6]
-
Product Precipitation: To the resulting oil or solid, add cold diethyl ether to precipitate the product, H-DL-Glu(OBzl)-OH·TFA, as a salt.
-
Isolation: Collect the precipitate by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum. The product is typically a white to off-white solid and can often be used in the next step without further purification.
Visualizations
Caption: Experimental workflow for the TFA-mediated Boc deprotection of this compound.
Caption: Signaling pathway illustrating the mechanism of Boc deprotection using TFA.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Final Cleavage of Peptides Containing Glu(Obzl) with Anhydrous Hydrogen Fluoride (HF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final cleavage of a synthetic peptide from its solid-phase support and the simultaneous removal of side-chain protecting groups are critical steps in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. For peptides containing glutamic acid protected as a benzyl ester (Glu(Obzl)), anhydrous hydrogen fluoride (HF) is the reagent of choice for this global deprotection. HF is a strong, non-oxidizing acid that effectively cleaves the benzyl ester of Glu(Obzl) and other benzyl-based protecting groups, as well as the linkage to the resin.[1][2] However, the highly reactive carbocations generated during this process can lead to undesirable side reactions, necessitating the use of scavengers and carefully controlled reaction conditions to ensure high yield and purity of the final peptide.[2][3]
This document provides detailed protocols for the final cleavage of peptides containing Glu(Obzl) using HF, discusses potential side reactions, and presents illustrative data to guide researchers in achieving successful peptide deprotection.
Data Presentation
The successful cleavage and deprotection of peptides containing Glu(Obzl) are highly dependent on the chosen cleavage protocol and subsequent purification strategy. The following table summarizes illustrative quantitative data for different HF cleavage and purification strategies. These values can vary based on the peptide sequence, length, and specific experimental conditions.
| Cleavage/Purification Strategy | Scavenger Cocktail Example | Crude Purity (Post-Cleavage) | Final Purity (Post-Purification) | Overall Yield (%) | Notes |
| Standard "High" HF Cleavage | HF:p-cresol (9:1, v/v) | Typically 70-85% | >95% | ~60% | Effective for most peptides. For peptides with multiple Glu residues, p-cresol is a recommended scavenger to minimize anisylation.[1][3] An "excellent yield" with no anisylation has been reported for a peptide containing six Glu residues using this scavenger.[4] |
| "Low-High" HF Cleavage | Low Step: HF:DMS:p-cresol (25:65:10, v/v/v) | Not Applicable | >95% | Potentially higher for sensitive peptides | This two-step method minimizes side reactions by first removing more labile protecting groups under milder SN2 conditions before the final "high" HF step.[2][5] |
| One-Step HF Cleavage and Purification | HF:anisole (9:1, v/v) | Not Applicable | ~95% | ~60% | A streamlined approach where the crude peptide is directly purified by RP-HPLC. The harsh conditions can generate side products, requiring careful optimization of the purification step.[6] |
Experimental Protocols
Caution: Anhydrous HF is an extremely toxic and corrosive chemical that can cause severe burns upon contact and is fatal if inhaled. All manipulations involving HF must be performed in a specialized, HF-resistant apparatus (e.g., made of Teflon and Kel-F) located within a certified fume hood by highly trained personnel.[3][6] Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory. An antidote for HF exposure, such as calcium gluconate gel, must be readily available.[7]
Protocol 1: Standard "High" HF Cleavage
This protocol is suitable for most peptides containing Glu(Obzl) and other standard benzyl-based protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., p-cresol, anisole)[3]
-
HF cleavage apparatus
-
Dry ice/acetone bath
-
Cold diethyl ether (peroxide-free)[3]
-
Solvent for peptide dissolution (e.g., 10-20% aqueous acetic acid)[4]
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Preparation: Place the dried peptide-resin (typically 200 mg to 1 g) into an HF-resistant reaction vessel. Add a magnetic stir bar.[3]
-
Scavenger Addition: Add the appropriate scavenger cocktail. For peptides with multiple Glu or Asp residues, a common cocktail is HF:p-cresol (9:1, v/v). For 1 g of resin, approximately 1 mL of p-cresol is used with 9 mL of HF.[3]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78 °C). Following the specific instructions for your HF apparatus, distill the required volume of anhydrous HF into the reaction vessel.[1][3]
-
Cleavage Reaction: Remove the dry ice/acetone bath and replace it with an ice-water or ice-salt bath to maintain the reaction temperature between -5 °C and 0 °C.[1][3] Stir the reaction mixture for 1 to 1.5 hours.[1][4] Maintaining a low temperature is crucial to minimize side reactions like aspartimide formation and anisylation of glutamic acid.[2]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. This process should be performed carefully to prevent the reaction mixture from bumping.[1][3]
-
Peptide Precipitation: Once all the HF has been removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers.[1][6]
-
Washing: Transfer the resin and precipitated peptide to a centrifuge tube. Wash the peptide pellet several times with cold diethyl ether, centrifuging and decanting the supernatant after each wash.[6]
-
Extraction and Lyophilization: After the final wash, allow the ether to evaporate. Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10-20% acetic acid).[4] Filter to remove the resin. Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.
-
Purification and Analysis: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[3]
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is recommended for peptides containing sensitive residues that are prone to side reactions under standard "high" HF conditions. The "low" HF step utilizes a lower concentration of HF in a high concentration of dimethyl sulfide (DMS), which shifts the cleavage mechanism from SN1 to SN2, thereby reducing the formation of reactive carbocations.[5]
Materials:
-
Same as Protocol 1, with the addition of Dimethyl Sulfide (DMS).
Procedure:
-
"Low" HF Step:
-
Place the dried peptide-resin in the reaction vessel with a stir bar.
-
Add the "low" HF scavenger cocktail. A typical ratio is HF:DMS:p-cresol (25:65:10, v/v/v).[5] For 1 gram of resin, use approximately 6.5 mL of DMS and 1.0 mL of p-cresol.[4]
-
Cool the vessel and distill approximately 2.5 mL of HF per gram of resin.[4]
-
Allow the vessel to warm to 0 °C and stir for 2 hours.[4]
-
Evaporate the HF and DMS under vacuum.[4]
-
-
"High" HF Step:
-
Work-up: Follow steps 5-9 from Protocol 1 for HF removal, peptide precipitation, washing, extraction, lyophilization, and purification.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the final cleavage of Glu(Obzl)-containing peptides with HF.
Potential Side Reactions Involving Glu(Obzl)
Caption: Potential side reactions involving the Glu(Obzl) residue during strong acid cleavage.
Discussion of Side Reactions
During the strong acid cleavage with HF, the benzyl ester of Glu(Obzl) is removed via an SN1 mechanism, which can lead to the formation of a transient benzyl carbocation.[3] While the primary role of scavengers like anisole or p-cresol is to trap these benzyl cations, they are also crucial for preventing side reactions involving the glutamic acid residue itself.[2]
-
Anisylation: The strong protonating ability of HF can cause dehydration of the gamma-carboxyl group of glutamic acid, forming a reactive acylium ion.[2] This intermediate can be attacked by the scavenger (e.g., anisole), leading to the formation of an irreversible aryl ketone byproduct.[6] Using p-cresol as a scavenger and maintaining low cleavage temperatures (-5 to 0 °C) can effectively minimize this side reaction.[3][4]
-
Pyroglutamate Formation: Following deprotection, an N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue. This side reaction is more prevalent with N-terminal glutamic acid and can be influenced by the cleavage and work-up conditions.[6]
By selecting the appropriate cleavage protocol, scavenger cocktail, and maintaining strict temperature control, researchers can successfully cleave and deprotect peptides containing Glu(Obzl) with high yield and purity, minimizing the occurrence of these potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of Boc-DL-Glu(Obzl)-OH in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids is a critical strategy in modern peptide science, enabling the development of peptidomimetics with enhanced therapeutic properties. Boc-DL-Glu(Obzl)-OH, a protected racemic mixture of glutamic acid, offers a unique tool for introducing structural diversity. The tert-butyloxycarbonyl (Boc) group provides temporary Nα-protection, while the benzyl (Bzl) ester safeguards the γ-carboxyl group of glutamic acid. This protecting group strategy is a cornerstone of the robust Boc/Bzl solid-phase peptide synthesis (SPPS) methodology.
Glutamic acid residues are pivotal for the bioactivity of numerous peptides, including hormones and enzyme substrates, as they can enhance hydrophilicity and participate in key binding interactions.[1] The use of a DL-racemic mixture, however, introduces a layer of complexity, resulting in the synthesis of diastereomeric peptides. This document provides comprehensive application notes and detailed protocols for the incorporation of this compound in bioactive peptide synthesis, with a special focus on the challenges and considerations arising from the use of a racemic precursor.
Key Considerations for Using this compound
The use of this compound will result in a mixture of diastereomeric peptides at the end of the synthesis. This is a critical consideration as diastereomers can exhibit different physicochemical properties, biological activities, and immunogenicity.
Challenges:
-
Synthesis: The coupling efficiency of the D- and L-isomers may differ slightly, potentially leading to an unequal representation of the two diastereomers in the final product.
-
Purification: The separation of diastereomeric peptides is often challenging due to their similar hydrophobicities. Standard reverse-phase HPLC protocols may not be sufficient to achieve baseline separation, requiring specialized chiral chromatography or extensive optimization of achiral methods.[1]
-
Characterization: Extensive analytical techniques are required to confirm the presence and ratio of the diastereomers.
-
Biological Activity: The resulting diastereomers may have significantly different or even opposing biological activities. In some cases, one isomer may be active while the other is inactive or even antagonistic.
Strategic Applications:
Despite these challenges, the use of this compound can be a deliberate strategy in drug discovery:
-
Library Synthesis: To rapidly generate a diverse library of peptides for screening purposes.
-
Structure-Activity Relationship (SAR) Studies: To investigate the impact of stereochemistry at a specific position on the peptide's activity.
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life.[2]
Data Presentation: Quantitative Analysis of a Model Peptide Synthesis
The following tables summarize typical quantitative data for the solid-phase synthesis of a model peptide incorporating a glutamic acid residue using the Boc/Bzl strategy. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation. For the purpose of this example, we will consider the synthesis of a peptide containing the L-enantiomer, as this is most commonly reported in the literature.
Table 1: Synthesis Parameters for a Model Peptide Containing Boc-L-Glu(Obzl)-OH
| Parameter | Value | Notes |
| Resin Type | Merrifield Resin | Suitable for the synthesis of peptide acids. |
| Resin Substitution | 0.5 - 1.0 mmol/g | A standard substitution level for Boc-SPPS.[3] |
| Coupling Reagent | HBTU/DIEA | A common and efficient coupling cocktail for Boc-SPPS. |
| Boc Deprotection Reagent | 50% TFA in DCM | Standard condition for the removal of the Boc group.[3] |
| Cleavage Cocktail | HF/anisole (9:1 v/v) | A strong acid required for cleavage from the Merrifield resin and removal of benzyl-based side-chain protecting groups.[4] |
Table 2: Expected Yields and Purity for a Model Decapeptide Synthesis
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative ninhydrin (Kaiser) test. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 15 - 30% | Post-purification yield, highly dependent on the efficiency of the purification process. |
Experimental Protocols
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the cyclical process of Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol outlines the manual steps for the incorporation of a single this compound residue into a growing peptide chain on a solid support (0.1 mmol scale).
Materials:
-
Peptide-resin (swollen and with the N-terminal Boc group removed)
-
This compound (3 equivalents, 0.3 mmol)
-
HBTU (2.9 equivalents, 0.29 mmol)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
10% DIEA in DCM (v/v)
-
Peptide synthesis vessel with a frit
Procedure:
-
Resin Preparation:
-
Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.
-
-
Boc Deprotection:
-
To the peptide-resin, add 5 mL of 50% TFA in DCM.
-
Agitate gently for 2 minutes and drain.
-
Add another 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual TFA.
-
-
Neutralization:
-
Add 5 mL of 10% DIEA in DCM to the resin and agitate for 5 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (0.3 mmol) and HBTU (0.29 mmol) in 2 mL of DMF.
-
Add DIEA (0.6 mmol) to the solution to pre-activate the amino acid. Agitate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.
-
After the final coupling and N-terminal deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to the resin.
-
Cool the apparatus to 0°C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.[4]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification of Diastereomeric Peptides
The purification of the resulting diastereomeric peptides is a critical and often challenging step.
Recommended Strategy: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A high-resolution C18 column is a good starting point.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Optimization: A very shallow gradient of acetonitrile is often required to resolve closely eluting diastereomers. For example, a gradient of 0.1% to 0.5% B per minute may be necessary.[5]
-
Temperature: Temperature can affect the conformation of the peptides and their interaction with the stationary phase. Running the separation at different temperatures (e.g., 30°C and 65°C) may improve resolution.[5]
-
Alternative Stationary Phases: If a C18 column does not provide adequate separation, consider using a different stationary phase, such as C4 or a phenyl-hexyl column.
Application Example: Neurotensin Analogs
Neurotensin (NT) is a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH.[6] It is involved in various physiological processes, including the regulation of dopamine pathways.[6] The glutamic acid residue at position 4 is crucial for its biological activity. The synthesis of neurotensin and its analogs provides a relevant example of incorporating a glutamic acid residue into a bioactive peptide.[3][7]
Neurotensin Signaling Pathway
Neurotensin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1).[8] The activation of NTS1 initiates a cascade of intracellular signaling events.
Conclusion
The use of this compound in bioactive peptide synthesis is a powerful tool for introducing stereochemical diversity and enhancing proteolytic stability. However, researchers must be cognizant of the challenges associated with the synthesis and purification of the resulting diastereomeric peptides. Careful optimization of synthetic and purification protocols is paramount to successfully isolate and characterize the desired products. The detailed protocols and application examples provided herein serve as a comprehensive guide for the effective incorporation of this compound in the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4]-neurotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4]-neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [1803.04498] The signaling signature of the neurotensin type 1 receptor with endogenous ligands [arxiv.org]
Application Notes and Protocols for Manual Boc-Solid Phase Peptide Synthesis (SPPS) with Boc-DL-Glu(Obzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for manual solid-phase peptide synthesis (SPPS) utilizing the Boc (tert-butyloxycarbonyl) protection strategy, with a specific focus on the incorporation of Boc-DL-Glu(Obzl)-OH.
Introduction
Boc-SPPS is a robust and well-established method for the chemical synthesis of peptides. The strategy relies on the use of the acid-labile Boc group for temporary Nα-amino protection and typically more acid-stable protecting groups for amino acid side chains.[1][2] The side-chain protecting group for glutamic acid in this compound is a benzyl ester (Obzl), which is removed during the final cleavage step under strong acidic conditions.[3] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1]
The synthesis involves a cyclical process of deprotection, neutralization, and coupling, repeated for each amino acid in the sequence.[1][2] The completed peptide is then cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
Key Materials and Reagents
| Reagent | Purpose | Grade |
| Merrifield Resin or MBHA Resin | Solid support for peptide synthesis | Peptide Synthesis Grade |
| This compound | Protected amino acid | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent for swelling, washing, and reactions | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent for Boc group removal | Peptide Synthesis Grade |
| Diisopropylethylamine (DIEA) | Base for neutralization | Peptide Synthesis Grade |
| HBTU/HOBt | Coupling activators | Peptide Synthesis Grade |
| Isopropanol (IPA) | Washing solvent | Reagent Grade |
| Hydrofluoric Acid (HF) or TFMSA | Cleavage reagent | High Purity |
| Scavengers (e.g., anisole, thioanisole) | To prevent side reactions during cleavage | Reagent Grade |
Experimental Workflow Diagram
Caption: Manual Boc-SPPS workflow for peptide synthesis.
Step-by-Step Experimental Protocol
This protocol outlines the manual synthesis of a peptide on a solid support using this compound.
Resin Preparation and Swelling
-
Place the desired amount of Merrifield or MBHA resin in a reaction vessel.
-
Add DCM to completely cover the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.[1]
-
Drain the DCM by filtration.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Add a solution of 50% TFA in DCM to the swollen resin.[1][4]
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution.
-
Wash the resin thoroughly to remove residual acid. A typical washing sequence is:
Table 1: Deprotection and Washing Volumes
| Step | Reagent | Volume (per gram of resin) | Duration | Repetitions |
| Pre-wash | 50% TFA in DCM | 10 mL | 1-2 min | 1 |
| Deprotection | 50% TFA in DCM | 10 mL | 20-30 min | 1 |
| DCM Wash | DCM | 10 mL | 1 min | 3-5 |
| IPA Wash | IPA | 10 mL | 1 min | 2 |
| DCM Wash | DCM | 10 mL | 1 min | 3-5 |
Neutralization
The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine for the subsequent coupling reaction.[2]
-
Add a solution of 10% DIEA in DCM to the resin.[5]
-
Agitate for 2 minutes and then drain the solution.[5]
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.[1]
-
Wash the resin with DCM (3-5 times) to remove excess base and salts.[5]
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[5]
Coupling of this compound
In this step, the protected glutamic acid is activated and coupled to the N-terminal amine of the resin-bound peptide.
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) in DMF or a DCM/DMF mixture.[1]
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test (yellow or no color change) indicates the completion of the coupling.[1][6]
-
If the Kaiser test is positive after 2 hours, the coupling step can be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[1]
Table 2: Coupling Reagent Quantities (for 1 mmol scale)
| Reagent | Equivalents | Molar Amount (mmol) |
| Peptide-Resin | 1 | 1 |
| This compound | 2-4 | 2-4 |
| HBTU | 1.9-3.8 | 1.9-3.8 |
| HOBt | 2-4 | 2-4 |
| DIEA | 4-6 | 4-6 |
Chain Elongation
Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the benzyl side-chain protecting group of the glutamic acid residue, along with other side-chain protecting groups.
Caution: This step involves the use of strong, hazardous acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Wash the final peptide-resin with DCM and dry it under vacuum.[1]
-
Carefully add a cleavage cocktail to the dried resin. A common and highly effective reagent is anhydrous HF. Alternatively, TFMSA can be used.[4] The cleavage cocktail should also contain scavengers to trap reactive carbocations.[1]
-
Carry out the cleavage reaction at 0°C for 1-2 hours.[1]
-
After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation or filtration, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[1]
Table 3: Common Cleavage Cocktails for Boc-SPPS
| Reagent | Composition | Conditions | Notes |
| HF | HF:anisole (9:1) | 0°C, 1-2 hours | Highly toxic, requires specialized apparatus. |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Room Temp, 2-4 hours | A common alternative to HF for many peptides.[1] |
| TFMSA | TFMSA/TFA/thioanisole | 0°C to Room Temp, 1-2 hours | Strong acid, less volatile than HF. |
Potential Side Reactions
-
Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate.[3]
-
Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during deprotection steps. The use of scavengers is recommended if Trp is present in the sequence.[2]
-
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin.[6]
By following this detailed protocol, researchers can successfully perform manual Boc-SPPS for the synthesis of peptides containing this compound. Careful monitoring of each step and awareness of potential side reactions are crucial for obtaining the desired peptide in high purity and yield.
References
Application Notes and Protocols for the Use of Boc-DL-Glu(Obzl)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-tert-butyloxycarbonyl-DL-glutamic acid γ-benzyl ester (Boc-DL-Glu(Obzl)-OH) in solution-phase peptide synthesis. This key building block enables the incorporation of a racemic glutamic acid residue, offering a valuable tool for creating peptide libraries and exploring the stereochemical requirements for biological activity in drug discovery and development.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established and robust method for peptide synthesis. In this approach, the temporary Nα-Boc group is removed under moderately acidic conditions, while the more stable side-chain benzyl ester (Obzl) protecting group is cleaved at the final stage of the synthesis using stronger acidolysis or hydrogenolysis. The use of a racemic starting material like this compound will result in the formation of a mixture of diastereomeric peptides, which can be separated and characterized to investigate their distinct biological properties.
Data Presentation
The following tables summarize typical quantitative data for the solution-phase synthesis of a dipeptide using this compound. Actual yields and purity may vary depending on the specific amino acid being coupled, the coupling reagents, and the reaction conditions.
Table 1: Typical Reaction Parameters and Yields for Dipeptide Synthesis
| Parameter | Value | Notes |
| Coupling Reaction | ||
| This compound Excess | 1.0 - 1.2 equivalents | Relative to the amino component. |
| Coupling Reagent Excess | 1.1 - 1.3 equivalents | e.g., DCC, EDC, HBTU. |
| Coupling Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Crude Dipeptide Yield | 70 - 90% | Yield before purification. |
| Purified Diastereomer Yield (each) | 30 - 40% | Yield after chromatographic separation. |
| Boc Deprotection | ||
| Deprotection Reagent | 50% TFA in DCM | A common and effective reagent.[1] |
| Deprotection Time | 30 - 60 minutes | Monitored by TLC.[1] |
| Deprotection Yield | >95% | Typically a high-yielding step. |
Table 2: Purity and Characterization of Synthesized Diastereomers
| Parameter | Method | Typical Purity | Notes |
| Crude Product Purity | HPLC | Mixture of Diastereomers | Separation is required. |
| Purified Diastereomer Purity | HPLC | >98% | For each isolated diastereomer. |
| Identity Confirmation | Mass Spectrometry, NMR | Expected Mass and Spectra | To confirm the structure of each diastereomer. |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the solution-phase synthesis of a dipeptide, for example, Boc-DL-Glu(Obzl)-Ala-OMe, followed by the removal of the N-terminal Boc group.
Protocol 1: Dipeptide Synthesis - Coupling of this compound with L-Alanine Methyl Ester
This protocol describes the formation of the peptide bond between this compound and L-alanine methyl ester (H-Ala-OMe).
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 equivalents) dropwise and stir the mixture at 0 °C for 30 minutes.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Add the neutralized H-Ala-OMe solution from step 1 to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU (if DCC was used).
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of two diastereomers (Boc-D-Glu(Obzl)-L-Ala-OMe and Boc-L-Glu(Obzl)-L-Ala-OMe), can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two diastereomers.[1]
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group from the N-terminus of the synthesized dipeptide.
Materials:
-
Boc-protected dipeptide (e.g., one of the purified diastereomers from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Boc-protected dipeptide in anhydrous DCM.
-
Add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM concentration).[1]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting peptide-TFA salt can be used in the next coupling step after neutralization or can be further purified if it is the final product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the solution-phase peptide synthesis using this compound.
Caption: Experimental workflow for dipeptide synthesis.
Caption: Logical relationships in peptide synthesis.
References
Troubleshooting & Optimization
preventing pyroglutamate formation with N-terminal Boc-Glu(Obzl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of pyroglutamate during peptide synthesis when using N-terminal Boc-Glu(Obzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern when using Boc-Glu(Obzl)-OH?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid residue, resulting in a five-membered lactam ring with the loss of a water molecule.[1] When Boc-Glu(Obzl)-OH is the N-terminal residue in a peptide synthesis, this side reaction can occur after the removal of the Boc protecting group, leading to a truncated and undesired pyroglutamyl peptide derivative.[2][3] This impurity can be challenging to separate from the target peptide and may alter its biological activity and stability.[1]
Q2: How do the Boc and Obzl protecting groups in Boc-Glu(Obzl)-OH help prevent premature pyroglutamate formation?
A2: The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the Obzl (benzyl ester) group protects the γ-carboxyl group of the glutamic acid side chain. As long as both protecting groups are in place, the intramolecular cyclization to form pyroglutamate is prevented because the nucleophilic α-amino group and the electrophilic γ-carboxyl group are blocked. The risk of pyroglutamate formation arises specifically when the N-terminal Boc group is removed, exposing the free amine, which can then react with the side-chain carboxyl group if it is not appropriately protected or if the subsequent coupling step is delayed.
Q3: Under what conditions does pyroglutamate formation from an N-terminal Glu(Obzl)-OH residue typically occur during peptide synthesis?
A3: The cyclization of an N-terminal glutamic acid residue to pyroglutamate is catalyzed by both acidic and basic conditions.[1] Elevated temperatures also significantly accelerate this side reaction.[1] In the context of solid-phase peptide synthesis (SPPS), the risk is highest after the deprotection of the N-terminal Boc group of the glutamic acid residue, during the neutralization and subsequent coupling of the next amino acid.[2] Prolonged exposure to basic conditions during neutralization or slow coupling reactions can increase the incidence of pyroglutamate formation.
Q4: Is pyroglutamate formation more prevalent with N-terminal glutamic acid or glutamine?
A4: Pyroglutamate formation is generally more rapid from N-terminal glutamine (Gln) residues compared to glutamic acid (Glu) residues.[1][4] However, the cyclization of glutamic acid derivatives like Boc-Glu(Obzl)-OH is still a common and significant side reaction that requires careful management during peptide synthesis.[1]
Q5: How can I detect the formation of pyroglutamate in my synthetic peptide?
A5: The formation of pyroglutamate results in a mass loss of 18.01 Da (the mass of a water molecule). This mass difference is readily detectable by mass spectrometry. In reverse-phase high-performance liquid chromatography (RP-HPLC), the pyroglutamyl-peptide will typically have a different retention time than the desired full-length peptide, often appearing as a separate, earlier-eluting peak due to a slight increase in hydrophobicity.[1]
Troubleshooting Guide
Problem: Mass spectrometry analysis of my crude peptide shows a significant peak at -18 Da from the expected mass, indicating pyroglutamate formation from the N-terminal Boc-Glu(Obzl)-OH residue.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Prolonged exposure to basic conditions during neutralization. | Minimize the duration of the neutralization step after Boc deprotection. Use the minimum number of equivalents of a hindered base like diisopropylethylamine (DIEA) required to neutralize the peptide-resin. |
| Slow coupling of the subsequent amino acid. | Optimize coupling conditions to ensure a rapid reaction. Use a highly efficient coupling reagent like HATU or HBTU to accelerate the peptide bond formation, thereby minimizing the time the deprotected N-terminal amine of glutamic acid is exposed.[1] |
| Elevated reaction temperatures. | Perform the coupling reaction at a controlled room temperature or consider cooling the reaction vessel to 0°C, especially during the activation and initial coupling phase.[1] |
| Inefficient activation of the incoming amino acid. | Ensure that the incoming amino acid is properly pre-activated before it is added to the deprotected peptide-resin. This will facilitate a faster and more efficient coupling reaction. |
| Sub-optimal choice of coupling reagent. | The choice of coupling reagent can influence the rate of pyroglutamate formation. Reagents that promote rapid amide bond formation are generally preferred. |
Quantitative Data
The selection of the coupling reagent and reaction conditions can significantly influence the extent of pyroglutamate formation. The following table provides a qualitative summary of the relative risk associated with common coupling conditions.
| Coupling Reagent/Condition | Activation Speed | Relative Risk of Pyroglutamate Formation | Rationale |
| DCC/HOBt | Moderate | Moderate | HOBt can suppress some side reactions, but the longer reaction times that may be required can allow for cyclization to occur.[1] |
| DIC/HOBt | Moderate | Moderate | Similar to DCC/HOBt, but the urea byproduct is soluble, which simplifies work-up.[1] |
| HBTU/DIEA | Fast | Low to Moderate | The rapid coupling minimizes the time for cyclization. However, excess base can still promote the side reaction.[1] |
| HATU/DIEA | Very Fast | Low | As a highly efficient coupling reagent, HATU leads to very short reaction times, minimizing the opportunity for pyroglutamate formation.[1] |
| High Temperature (>25°C) | - | High | Increased temperature significantly accelerates the rate of the intramolecular cyclization reaction.[1] |
| Low Temperature (0°C) | - | Low | Lowering the temperature slows the rate of the pyroglutamate side reaction.[1] |
| Excess Base (>2 eq. DIEA) | - | High | Strongly basic conditions can catalyze the intramolecular cyclization.[1] |
Experimental Protocols
Protocol 1: Minimized Pyroglutamate Formation during Coupling of an Amino Acid to an N-Terminal Glu(OBzl)-Resin
This protocol is designed to minimize the formation of the pyroglutamate side-product during the coupling of an amino acid to a peptide-resin with N-terminal glutamic acid.
-
Boc Deprotection:
-
Treat the Glu(OBzl)-peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIEA in DCM for 5 minutes (2x).
-
Wash the resin thoroughly with DCM (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Visualizations
Caption: Mechanism of pyroglutamate formation.
Caption: Logical workflow of pyroglutamate prevention.
Caption: Experimental workflow for a single coupling cycle.
References
troubleshooting incomplete coupling of Boc-DL-Glu(Obzl)-OH in SPPS
Topic: Troubleshooting Incomplete Coupling of Boc-DL-Glu(Obzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This guide is designed for researchers, scientists, and drug development professionals to address and resolve challenges associated with the incomplete coupling of this compound during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of this compound be challenging in SPPS?
The coupling of this compound can be problematic due to a combination of factors. The N-terminal Boc protecting group and the benzyl (Bzl) ester on the side chain are both bulky, which can create significant steric hindrance.[1][2] This bulkiness can physically obstruct the activated carboxylic acid from accessing the free N-terminus of the growing peptide chain on the resin, thereby slowing down the reaction kinetics and leading to incomplete coupling under standard conditions.[1]
Q2: How can I reliably detect an incomplete coupling of this compound?
The most common and immediate method for monitoring coupling completion on-resin is the qualitative Kaiser test (ninhydrin test).[3] This test detects the presence of unreacted primary amines.
-
Positive Result: A blue or purple color on the resin beads indicates the presence of free amines, signifying an incomplete coupling reaction.[3]
-
Negative Result: A yellow or colorless result suggests that the coupling is complete.[3]
For a definitive, quantitative analysis, a small portion of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the Glu residue) in the analytical data confirms an incomplete coupling.[1][3]
Q3: What immediate steps should I take if I detect an incomplete coupling?
If a monitoring test like the Kaiser test indicates an incomplete reaction, the most direct first step is to perform a second coupling (also known as a double coupling).[1] This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a freshly prepared solution of activated this compound before proceeding to the N-terminal deprotection step.[1]
Q4: Which coupling reagents are most effective for a challenging residue like this compound?
For difficult couplings involving sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended over standard carbodiimides like DCC or DIC.[4] Reagents that form highly reactive esters, such as HATU, HBTU, and COMU, are considered among the most efficient for overcoming steric hindrance.[4][5][6]
Q5: What is the impact of using a DL-racemic mixture on my final peptide?
The use of this compound introduces a mixture of both the D- and L-isomers of glutamic acid into your peptide sequence.[2][7] This will result in the synthesis of a diastereomeric mixture of the final peptide product. For applications in drug development that typically require a single, stereochemically pure compound, it is critical to use an enantiomerically pure starting material (e.g., Boc-D-Glu(Obzl)-OH or Boc-L-Glu(Obzl)-OH).[2]
Q6: If double coupling fails to resolve the issue, what are the next steps?
If the coupling remains incomplete after a second attempt, you should consider capping the unreacted amines. This is done by treating the peptide-resin with a highly reactive acylating agent, such as acetic anhydride, to permanently block the unreacted N-termini.[8] Capping prevents these unreacted chains from participating in subsequent coupling steps, which simplifies the purification of the final target peptide by avoiding the formation of deletion sequences.[8] Concurrently, you may need to optimize other reaction conditions, such as switching to a more powerful coupling reagent for future syntheses, increasing reaction time, or elevating the temperature.[1]
Troubleshooting Guide: Positive Kaiser Test After Coupling
| Potential Root Cause | Recommended Solution & Rationale |
| Steric Hindrance | The bulky Boc and Obzl groups are physically blocking the reaction site. |
| 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] | |
| 2. Switch to a More Potent Coupling Reagent: Use a uronium/aminium salt (e.g., HATU, HCTU, COMU) or a phosphonium salt (e.g., PyBOP) known to be effective for hindered couplings.[2][4] These reagents create more reactive intermediates. | |
| 3. Increase Reaction Time & Temperature: Extend the coupling time (e.g., from 1 hour to 2-4 hours) and/or gently increase the temperature to 30-40°C to improve reaction kinetics.[1] | |
| Peptide Aggregation | The growing peptide chain folds on the resin, making the N-terminus inaccessible. This is more common in hydrophobic sequences. |
| 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture containing DMSO. | |
| 2. Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up secondary structures. | |
| Suboptimal Reagent Activation/Concentration | The coupling reagent may be degraded, or the equivalents used may be insufficient. |
| 1. Use Fresh Reagents: Ensure coupling reagents have been stored properly under anhydrous conditions.[9] | |
| 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., increase from 2 to 4 equivalents relative to the resin's free amine sites).[1] | |
| 3. Pre-activate the Amino Acid: Mix the this compound, coupling reagent, and base for a few minutes before adding the solution to the resin.[9][10] | |
| Incomplete Deprotection from Previous Cycle | The N-terminal Boc group from the previous amino acid was not fully removed, leaving fewer available sites for coupling. |
| 1. Extend Deprotection Time: Increase the TFA treatment time during the deprotection step. | |
| 2. Ensure Proper Neutralization: After TFA treatment, ensure the resin is thoroughly washed and neutralized with a suitable base (e.g., DIEA) to free the amine for the next coupling.[10][11] |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids.
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Considerations |
| Carbodiimides | DCC, DIC | Standard | Inexpensive, widely available. | Generally insufficient for difficult couplings; requires an additive (e.g., HOBt, Oxyma) to reduce racemization. |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Fast reaction times, high efficiency for hindered residues, low racemization risk (especially with HATU).[5][6][7] | Higher cost. HATU and HBTU byproducts can be difficult to remove in solution-phase synthesis but are easily washed away in SPPS.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent for hindered residues, high reactivity, byproducts are generally non-carcinogenic.[2][6] | Can be more expensive than some uronium salts. |
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This protocol is used to detect the presence of free primary amines on the resin.[3]
-
Sample Collection: Carefully remove 5-10 beads from the reaction vessel after the coupling step and subsequent washes. Place them in a small glass test tube.
-
Washing: Wash the beads in the test tube with ethanol and then with pyridine.
-
Reagent Addition: Add the following solutions to the test tube:
-
2-3 drops of 5% ninhydrin in ethanol.
-
2-3 drops of phenol in ethanol (80 g in 20 mL).
-
2-3 drops of pyridine containing 2% 0.001 M aqueous KCN.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Intense blue or purple color.
-
Negative (Complete Coupling): Yellow or colorless.
-
Protocol 2: Double Coupling Procedure
Implement this procedure if a positive Kaiser test is observed after the initial coupling.[1]
-
Initial Reaction Check: Perform a Kaiser test after the first coupling attempt. If positive, proceed.
-
Wash: Drain the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare Fresh Coupling Solution: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents as the initial attempt or consider increasing the equivalents (e.g., 3-4 eq. of amino acid and coupling reagent).
-
Second Coupling: Add the newly prepared and activated amino acid solution to the peptide-resin.
-
Agitate: Agitate the reaction mixture at room temperature for 1-2 hours, or longer if the hindrance is significant.
-
Final Wash and Check: Drain the solution, wash the resin with DMF (3-5 times), and perform another Kaiser test to confirm the reaction's completion. If the test is negative, proceed with the synthesis. If it remains positive, capping is recommended.
Protocol 3: Capping Unreacted Amines with Acetic Anhydride
This procedure terminates chains where coupling has failed.[8]
-
Wash: After a failed double coupling attempt, wash the peptide-resin with DMF.
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (e.g., 10-20% in DMF) with an equivalent amount of a base like DIEA.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF, followed by DCM, to prepare it for the next deprotection step in the synthesis cycle.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
strategies to minimize racemization of Boc-DL-Glu(Obzl)-OH during activation
Technical Support Center: Peptide Synthesis
Topic: Strategies to Minimize Racemization of Boc-L-Glu(Obzl)-OH During Activation
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the stereochemical integrity of Boc-L-Glu(Obzl)-OH during its activation for peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of activating Boc-L-Glu(Obzl)-OH, and why is it a problem?
Racemization is the conversion of an enantiomerically pure compound, such as Boc-L-Glu(Obzl)-OH, into a mixture of both its L- and D-enantiomers. This process is particularly problematic during the activation of the carboxylic acid group for amide bond formation. The activation process can inadvertently lead to the formation of a planar intermediate called an oxazolone, which can be re-protonated from either side, resulting in a loss of the original stereochemistry.
In drug development and peptide synthesis, the specific three-dimensional structure of a molecule is critical for its biological function. The presence of the undesired D-enantiomer can lead to a significant reduction in therapeutic efficacy, altered pharmacological properties, or the introduction of toxic side effects. Therefore, minimizing racemization is essential for producing a pure, effective, and safe final product.
Q2: Which coupling reagents are generally recommended to minimize racemization?
The choice of coupling reagent is a critical factor in controlling racemization. Reagents are often categorized by their propensity to cause racemization.
-
Low Racemization Risk: Uronium/iminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended. These reagents rapidly convert the carboxylic acid into a reactive ester that is less prone to forming the problematic oxazolone intermediate, especially when used with a suitable base.
-
Moderate Racemization Risk: Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) when used in combination with racemization-suppressing additives.
-
High Racemization Risk: Using carbodiimides without an appropriate additive significantly increases the risk of racemization.
Q3: What is the role of additives like HOBt and HOAt, and which one should I choose?
Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They work by intercepting the highly reactive O-acylisourea intermediate to form an active ester. This active ester is more stable and less likely to cyclize into an oxazolone than the O-acylisourea itself.
-
HOBt (Hydroxybenzotriazole): The classic and most widely used racemization suppressant. It is effective in many cases.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt at preventing racemization, especially for sterically hindered amino acids or couplings known to be difficult. The nitrogen atom in its pyridine ring can assist in the coupling reaction, accelerating the desired amide bond formation and further minimizing the lifetime of racemization-prone intermediates.
For a sensitive substrate like a glutamic acid derivative, starting with HOAt is a prudent strategy.
Q4: How do reaction parameters like temperature, base, and solvent choice affect racemization?
Optimizing reaction conditions is essential for maintaining stereochemical purity.
-
Temperature: Lowering the reaction temperature is a highly effective strategy to reduce the rate of racemization. Activation should ideally be performed at 0 °C, and the reaction should be allowed to warm to room temperature slowly if required.
-
Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered tertiary amine like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is preferred over simpler amines like triethylamine. Use the minimum amount of base necessary, as excess base can promote the formation and deprotonation of the oxazolone intermediate, leading to increased racemization.
-
Solvent: The solvent can influence the reaction rates and the stability of intermediates. Polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are common in peptide synthesis. However, in some cases, less polar solvents such as DCM (Dichloromethane) or THF (Tetrahydrofuran) may reduce racemization.
Troubleshooting Guide: High Racemization Detected
Problem: You have detected a significant amount of the D-enantiomer in your product after coupling Boc-L-Glu(Obzl)-OH.
Below is a systematic workflow to diagnose and resolve the issue.
Caption: A troubleshooting workflow for diagnosing and fixing racemization issues.
Quantitative Data on Racemization
The degree of racemization is highly dependent on the specific reaction conditions. The table below summarizes representative data on the effect of different coupling methods on enantiomeric purity.
| Coupling Reagent | Additive | Base (eq.) | Solvent | Temp (°C) | % D-Isomer (Racemization) | Reference |
| EDC | None | DIPEA (2.0) | DMF | 25 | 15-25% | |
| EDC | HOBt | DIPEA (2.0) | DMF | 25 | 2-5% | |
| EDC | HOAt | DIPEA (2.0) | DMF | 25 | <1% | |
| HATU | Internal | DIPEA (2.0) | DMF | 25 | <0.5% | |
| HCTU | Internal | DIPEA (2.0) | DMF | 25 | <0.5% | |
| PyBOP | Internal | DIPEA (2.0) | DMF | 25 | 1-3% | |
| EDC | HOBt | DIPEA (2.0) | DMF | 0 | <1% |
Note: Data is illustrative and derived from typical results reported in peptide chemistry literature. Actual results may vary based on specific substrates and reaction scale.
Detailed Experimental Protocol: Low-Racemization Coupling using HATU
This protocol provides a step-by-step method for the activation and coupling of Boc-L-Glu(Obzl)-OH to a representative amine (H-Phe-OMe) while minimizing racemization.
Materials:
-
Boc-L-Glu(Obzl)-OH (1.0 eq.)
-
H-Phe-OMe·HCl (1.0 eq.)
-
HATU (1.0 eq.)
-
DIPEA (2.0 eq.)
-
Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Glu(Obzl)-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition (Activation): Slowly add DIPEA (1.0 eq.) to the cooled solution. Stir the mixture at 0 °C for 5-10 minutes. This is the "pre-activation" step where the active ester is formed.
-
Amine Addition: In a separate flask, dissolve the amine component (e.g., H-Phe-OMe·HCl, 1.0 eq.) in a minimal amount of anhydrous DMF and add the remaining DIPEA (1.0 eq.) to neutralize the salt and free the amine.
-
Coupling: Add the neutralized amine solution to the pre-activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water or a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute acid, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude peptide by column chromatography or recrystallization as needed.
-
Analysis: Confirm the stereochemical purity of the final product using a suitable chiral chromatography method (e.g., chiral HPLC).
Visualizing the Chemistry of Racemization
Understanding the underlying chemical mechanisms is key to preventing racemization.
Caption: Mechanisms of racemization vs. suppression by an additive.
Technical Support Center: Managing Side Reactions During Benzyl Ester Deprotection
Welcome to the Technical Support Center for benzyl ester deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and minimizing side reactions during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ester deprotection, and how do I choose the right one?
A1: The selection of a deprotection method is crucial and depends on the stability of your substrate, the presence of other functional groups, and the desired reaction scale. The three primary strategies are catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage.[1]
-
Catalytic Hydrogenolysis: This is a widely used and often "clean" method for removing benzyl groups.[2][3] It typically involves using hydrogen gas (H₂) and a palladium catalyst (e.g., 10% Pd/C). It is generally mild and high-yielding with clean byproducts.[2]
-
Transfer Hydrogenolysis: This method is a safer alternative to using hydrogen gas and employs a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene.[2][3][4] It can be milder and more selective than catalytic hydrogenolysis.[2]
-
Acidic Cleavage: This approach uses strong acids, such as trifluoroacetic acid (TFA), to cleave the benzyl ester.[2][3] It is a suitable alternative when the molecule contains functional groups sensitive to hydrogenation conditions but stable in strong acid.[2]
To help you decide, consider the following decision-making workflow:
Q2: My catalytic hydrogenolysis reaction is incomplete. What are the possible causes and solutions?
A2: Incomplete hydrogenolysis can be frustrating. Here are common causes and troubleshooting steps:
-
Catalyst Inactivity: The palladium catalyst may be old, of poor quality, or poisoned.[3]
-
Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the system.
-
Solution: Increase the hydrogen pressure (if your equipment allows) and ensure all connections are secure. For laboratory-scale reactions, ensure the hydrogen balloon is adequately filled.[3]
-
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid transfer.[1]
-
-
Solvent Issues: The chosen solvent may not be optimal for the reaction.
Q3: Can I selectively deprotect a benzyl ester in the presence of a benzyl ether?
A3: Selective deprotection can be challenging as both groups are susceptible to hydrogenolysis. However, some methods offer selectivity:
-
Lewis Acid Cleavage: Certain Lewis acids, like SnCl₄, can selectively cleave benzyl esters in the presence of benzyl ethers.[6][7]
-
Nickel Boride: This reagent has been shown to chemoselectively cleave benzyl esters over benzyl ethers.[2][8]
Q4: What are common side reactions during acidic deprotection of benzyl esters, and how can they be minimized?
A4: Acidic cleavage, while effective, can lead to side reactions, particularly with sensitive substrates.
-
Cleavage of Other Acid-Labile Groups: Protecting groups like Boc or t-butyl esters can also be cleaved.
-
Solution: If orthogonality is required, carefully select protecting groups. While the Boc group is more acid-labile than the benzyl ester, prolonged exposure to strong acids can lead to partial cleavage of the benzyl ester.[9]
-
-
Formation of Side Products: The generated benzyl cation can alkylate electron-rich aromatic rings or other nucleophiles present in the substrate.
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Issue 2: Side Product Formation in Acidic Deprotection
Data Presentation
The following table summarizes common deprotection methods for benzyl esters with their typical reaction conditions and potential drawbacks.
| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOAc, rt[2] | Mild, high yielding, clean byproducts (toluene)[2] | Catalyst can be poisoned by sulfur or nitrogen compounds; may reduce other functional groups; H₂ gas can be a safety concern.[2] |
| Transfer Hydrogenolysis | 10% Pd/C, 1,4-cyclohexadiene or HCOOH, MeOH, rt[2] | Avoids handling H₂ gas; can be milder and more selective.[2] | May require higher catalyst loading; potential for side reactions from the hydrogen donor.[2] |
| Acidic Cleavage | TFA, anisole, CH₂Cl₂, rt[2] | Effective for hindered esters and when hydrogenolysis fails.[2] | Harsh conditions; not suitable for acid-sensitive substrates.[2] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to rt[2] | Can be selective for benzyl esters over other functional groups.[2][6] | Requires stoichiometric amounts of Lewis acid; workup can be challenging.[2] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄, MeOH, rt[2] | Chemoselective for benzyl esters over alkyl esters and benzyl ethers.[2][8] | The reagent is required in stoichiometric amounts.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a benzyl ester using catalytic hydrogenolysis.
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the benzyl ester substrate (1 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) to a concentration of approximately 0.1 M.[3]
-
Carefully add 10% Pd/C to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[3]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed by crystallization if necessary.[3]
Protocol 2: Acid-Catalyzed Cleavage with TFA
This protocol outlines the cleavage of a benzyl ester using trifluoroacetic acid (TFA).
Materials:
-
Benzyl ester substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole (scavenger)
-
Saturated aqueous solution of sodium bicarbonate
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve the benzyl ester substrate (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Add a cation scavenger, such as anisole (1.5-2.0 equivalents).[3]
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by chromatography or crystallization.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling of Boc-DL-Glu(Obzl)-OH and Other Sterically Hindered Residues
Welcome to the Technical Support Center for optimizing peptide coupling reactions, with a special focus on sterically hindered sequences involving Boc-DL-Glu(Obzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance for incorporating challenging amino acids into peptide chains. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common hurdles and achieve optimal synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "sterically hindered" amino acid?
A1: Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation (the α-carbon and its associated amino and carboxyl groups). In the case of this compound, the benzyl protecting group (Obzl) on the glutamic acid side chain contributes significantly to this steric bulk. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction and potentially leading to incomplete coupling.[1][2]
Q2: What are the primary reasons for low coupling yields when using sterically hindered amino acids like this compound?
A2: Low coupling yields with sterically hindered amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky side chain, as mentioned above, physically impedes the coupling reaction.[2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[2]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing bulky residues, can aggregate on the solid support, which limits the access of reagents to the reaction sites.[2]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC are often insufficient for driving these challenging couplings to completion.[1][2]
Q3: What does the "DL" in this compound signify for my final peptide?
A3: The "DL" designation indicates that you are using a racemic mixture, containing both the D- and L-isomers of the amino acid. Introducing this mixture into your peptide sequence will result in the synthesis of a diastereomeric mixture of the final peptide product. For most therapeutic and drug development applications that require a single, stereochemically pure compound, it is crucial to use an enantiomerically pure starting material (e.g., Boc-D-Glu(Obzl)-OH or Boc-L-Glu(Obzl)-OH).[3]
Q4: How can I minimize racemization during the coupling of sterically hindered amino acids?
A4: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[1] To minimize this, consider the following:
-
Choice of Coupling Reagent and Additive: Reagents based on HOAt (like HATU) or Oxyma Pure (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1][2] Phosphonium-based reagents like PyBOP are also known for low racemization levels.[1][2]
-
Base Selection: In cases with a high risk of racemization, using a weaker base such as N-methylmorpholine (NMM) or collidine instead of the more common DIPEA can be beneficial.[2]
-
Limit Pre-activation Time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization. In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can minimize this risk.[1]
-
Control Temperature: If using heat to improve coupling efficiency, optimize for the shortest time necessary to achieve a good yield, as prolonged exposure to high temperatures can increase racemization.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound and other sterically hindered amino acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser test after coupling) | 1. Inefficient Coupling Reagent: Standard reagents like DCC or DIC alone may not be potent enough.[1][4] 2. Steric Hindrance: The bulky side chain is physically blocking the reaction.[2][5] 3. Peptide Aggregation: The peptide chains on the resin are clumping together, preventing reagent access.[2][5] 4. Insufficient Reaction Time: The reaction may be proceeding slowly due to steric hindrance.[4] | 1. Switch to a more potent onium-salt reagent: Use HATU, HCTU, or COMU for higher reactivity.[1][2] 2. Perform a double coupling: After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[3][6] 3. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or even overnight.[3][4] Gentle heating (e.g., 40-50°C) or using microwave-assisted peptide synthesis (MA-SPPS) can also be effective.[4][7][8] 4. Optimize solvent: Switch from DMF to a solvent with better solvating properties like N-methylpyrrolidone (NMP).[4] |
| Presence of Deletion Sequences in Final Product | 1. Incomplete Coupling: The sterically hindered amino acid failed to couple completely to a portion of the peptide chains. 2. Incomplete Deprotection: The N-terminal Boc group of the preceding residue was not fully removed. | 1. Implement strategies from the "Low or No Coupling Yield" section. 2. "Cap" unreacted amines: After the coupling step, treat the resin with acetic anhydride and a base (like DIPEA or pyridine) to acetylate any unreacted N-termini. This prevents them from reacting in subsequent cycles and simplifies purification.[6] 3. Ensure complete deprotection: Extend the deprotection time with TFA or perform a second deprotection step.[8] |
| High Levels of Racemization | 1. Over-activation of the Carboxylic Acid: The activated amino acid is susceptible to base-catalyzed proton abstraction.[1] 2. Strong Base: The use of a strong base like DIPEA can promote racemization.[2] 3. Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization than others. | 1. Minimize pre-activation time: Use in-situ activation protocols.[1] 2. Use a weaker base: Substitute DIPEA with NMM or collidine.[2] 3. Use a racemization-suppressing additive: Ensure the use of additives like HOAt or OxymaPure.[2] Phosphonium-based reagents like PyBOP are also a good option.[1][2] |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The selection of a coupling reagent is critical for success. The table below summarizes the performance of several common high-efficiency reagents used for hindered couplings.
| Reagent Type | Examples | Additive | Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |
| Carbodiimides | DIC, DCC, EDC | HOAt, OxymaPure | Moderate to High | Low to Moderate | Cost-effective; avoids guanidinylation. Byproducts can be problematic (e.g., insoluble DCU from DCC).[1][9] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | None required (contains HOAt/HOBt/Oxyma moiety) | High to Very High | Low | Highly reactive and fast. HATU is often superior for difficult couplings.[2] Can cause guanidinylation of the N-terminus if used in excess.[1] |
| Phosphonium Salts | PyBOP, PyAOP | None required | High | Very Low | High efficiency; no guanidinylation side reaction. Byproducts can sometimes be difficult to remove.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 20-30 minutes. Drain the solvent.[3]
-
Boc Deprotection: Treat the resin with a 50% solution of TFA in DCM for 30 minutes at room temperature to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, followed by neutralization with a 5% DIEA in DCM solution, and finally wash again with DCM and then DMF.[10]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[3]
-
Coupling Reaction: Add the activation mixture to the drained, deprotected, and neutralized resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[3]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[11] If the test is positive (indicating an incomplete reaction), consider performing a second coupling (see Troubleshooting Guide).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Protocol 2: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is a robust alternative, particularly when minimizing side reactions is a priority.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[3]
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry.[3]
-
Reaction Time: Agitate the reaction vessel at room temperature for 3 to 6 hours.[3]
-
Monitoring: Perform a Kaiser test to assess reaction completion. If the test is positive, consider extending the reaction time or performing a second coupling.[3]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).[3]
Mandatory Visualizations
Caption: Workflow for a single coupling cycle of a sterically hindered Boc-amino acid.
Caption: Troubleshooting workflow for low coupling efficiency with hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Solubility of Peptides Containing Boc-DL-Glu(Obzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting poor solubility of peptide sequences containing Boc-DL-Glu(Obzl)-OH. The inherent hydrophobicity of the benzyl protecting groups can lead to significant challenges during synthesis, purification, and final application.
Frequently Asked Questions (FAQs)
Q1: Why are my peptide sequences containing this compound exhibiting poor solubility?
A1: The poor solubility of these peptide sequences is primarily due to the hydrophobic nature of the Boc (tert-butyloxycarbonyl) and, more significantly, the Bzl (benzyl) protecting groups on the glutamic acid side chain.[1] Peptides with a high proportion of non-polar amino acids are often less soluble in aqueous solutions.[2] This increased hydrophobicity can promote intermolecular interactions, leading to aggregation and making the peptide difficult to dissolve in standard solvents used for synthesis and purification.[1][3]
Q2: What are the initial steps I should take when encountering a poorly soluble peptide?
A2: Always begin with the mildest solvent conditions to avoid damaging the peptide.[4] It is highly recommended to test the solubility on a small sample of your peptide first.[4] The initial solvent of choice should be sterile water.[4] If that fails, a systematic approach involving various solvents and co-solvents should be employed.
Q3: Which solvents and solvent systems are recommended for dissolving peptides with this compound?
A3: this compound itself is generally soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[5] For peptides containing this residue, if aqueous solutions fail, a small amount of an organic co-solvent can be used.[2] Useful organic solvents include DMSO, DMF, isopropanol, and acetonitrile (ACN).[4] For particularly difficult sequences during solid-phase synthesis, a "magic mixture" of DCM/DMF/NMP can be effective.[6] It is crucial to use high-purity, anhydrous solvents as impurities like water can hinder dissolution.[5]
Q4: How can I improve coupling efficiency if my peptide is aggregating on the resin?
A4: Peptide aggregation on the resin can lead to incomplete reactions and the formation of deletion sequences.[6] To overcome this, several strategies can be employed:
-
Use a more potent coupling reagent: Reagents like HATU, HBTU, or PyBOP are often more effective for sterically hindered couplings.[6]
-
Increase coupling time and/or perform a double coupling. [6]
-
Incorporate chaotropic salts: Adding salts like LiCl to the coupling reaction can disrupt aggregation.[6]
-
Switch to a better solvating solvent system: As mentioned, NMP or a "magic mixture" can improve solvation of the growing peptide chain.[6]
Q5: What are some common side reactions associated with this compound that could be mistaken for solubility issues?
A5: Several side reactions can occur, and the resulting byproducts may have different solubility profiles, complicating purification.
-
Pyroglutamate Formation: The deprotected gamma-carboxyl group of an N-terminal glutamic acid can cyclize.[7][8]
-
Transesterification: This can occur during resin attachment, leading to ester derivatives.[9]
-
Anisylation: During HF cleavage, the unprotected carboxyl group can react with scavengers like anisole.[7]
-
Cyclization to aminosuccinate moieties: This is more common with aspartic acid but can occur with glutamic acid, leading to a mixture of isomers.[10]
Troubleshooting Guides
Problem 1: My crude peptide containing this compound will not dissolve in standard reversed-phase HPLC solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Possible Cause: The high hydrophobicity of the peptide due to the benzyl protecting groups and other non-polar residues.[1]
-
Solution:
-
Initial Dissolution in Organic Solvent: First, try to dissolve a small amount of the peptide in a strong organic solvent like DMSO or DMF.[1][4]
-
Gradual Dilution: Once dissolved, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) while vortexing to prevent precipitation.[1][4]
-
Adjust Mobile Phase: Consider starting with a higher percentage of organic solvent in your initial HPLC conditions.
-
Column Selection: Use a less hydrophobic stationary phase, such as a C8 or C4 column, to reduce strong interactions.[1]
-
Problem 2: My peptide is precipitating during the coupling reaction in solid-phase peptide synthesis (SPPS).
-
Possible Cause: The growing peptide chain is aggregating on the solid support due to strong intermolecular hydrogen bonding.[3]
-
Solution:
-
Solvent System: Switch to a more effective solvating system like NMP or a "magic mixture" (DCM/DMF/NMP).[6]
-
Chaotropic Agents: Add a chaotropic salt such as LiCl to the coupling reaction to disrupt secondary structures.[6]
-
Temperature: Gently warming the reaction vessel to 30-40°C can sometimes improve solubility, but be cautious of potential side reactions.[5]
-
Resin Choice: Ensure you are using a resin with good swelling properties.[3]
-
Problem 3: My final, purified peptide is insoluble in aqueous buffers for biological assays.
-
Possible Cause: The overall amino acid composition of the peptide is highly hydrophobic, even after the removal of protecting groups.[2]
-
Solution:
-
pH Adjustment: Adjust the pH of the buffer. Peptides are least soluble at their isoelectric point (pI). Moving the pH away from the pI will increase the net charge and can improve solubility.[2]
-
Use of Co-solvents: If permissible for your assay, a small amount of DMSO or another biocompatible organic solvent can be used to aid dissolution before diluting into the final aqueous buffer.[2]
-
Denaturing Agents: For non-biological applications, chaotropic agents like 6 M guanidinium hydrochloride (GuHCl) can be used to solubilize highly aggregated peptides.[4]
-
Sequence Modification: In the design phase, consider replacing some hydrophobic amino acids with more hydrophilic ones or incorporating solubility-enhancing tags.[2]
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | A common and effective solvent for peptide synthesis.[5] |
| Dimethyl sulfoxide (DMSO) | Soluble | A strong solvent, also useful for preparing stock solutions.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Excellent solvating properties, often used for difficult sequences.[5][6] |
| Dichloromethane (DCM) | Soluble | Often used in combination with other solvents.[5] |
| Water | Insoluble | The hydrophobic protecting groups prevent dissolution in aqueous solutions.[5] |
Table 2: Comparison of Coupling Reagents for Difficult Sequences
| Reagent Class | Examples | Additive Required | Common Solvents | Key Advantages |
| Carbodiimides | DCC, DIC | HOBt, OxymaPure® | DCM, DMF | Cost-effective, widely used.[11][12] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | None (contains HOBt/HOAt moiety) | DMF, NMP | High efficiency, fast reaction times, low racemization risk.[6][13] |
| Phosphonium Salts | PyBOP, PyAOP | None (contains HOBt/HOAt moiety) | DMF, NMP | Excellent for hindered couplings, can be used in excess.[6][12] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide with an Organic Co-Solvent
-
Weigh a small, precisely known amount of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add a minimal volume of a strong organic solvent (e.g., DMSO) to the tube. For example, start with 10-20 µL.
-
Vortex the tube for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds.[4]
-
Visually inspect for any remaining particulate matter.
-
Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer drop-by-drop while gently vortexing.[4]
-
Continue this slow dilution until the final desired concentration is reached. If the solution becomes cloudy, the peptide's solubility limit in that buffer composition has been exceeded.
Protocol 2: On-Resin Coupling Using a "Magic Mixture" for Difficult Sequences
-
Swell the peptide-resin in the reaction vessel with DMF.
-
Perform the Nα-Boc deprotection step as per your standard protocol (e.g., with TFA in DCM).
-
Wash the resin thoroughly with DCM and then DMF.
-
Prepare the "magic mixture" solvent system, which is a combination of DCM, DMF, and NMP. A common ratio is 1:1:1.
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in the "magic mixture".
-
Add the activator base (e.g., DIEA, 6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Drain the DMF from the reaction vessel and add the activated amino acid solution.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the completion of the reaction using a Kaiser test.[8] If the test is positive, a second coupling may be necessary.[6]
-
After a negative Kaiser test, wash the resin thoroughly with the "magic mixture" and then DMF to prepare for the next cycle.
Visualizations
Caption: Troubleshooting workflow for addressing peptide solubility issues.
Caption: Peptide aggregation due to intermolecular hydrogen bonding.
Caption: Workflow for a peptide coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting a Positive Kaiser Test in Peptide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a positive Kaiser test after a coupling cycle with Boc-DL-Glu(Obzl)-OH in solid-phase peptide synthesis (SPPS). This guide provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and a logical workflow to identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What does a positive Kaiser test indicate after a coupling step?
A positive Kaiser test, characterized by a blue or purple color on the resin beads and/or in the solution, signals the presence of free primary amines.[1] After a successful coupling reaction, all N-terminal amines of the growing peptide chain should be acylated by the incoming amino acid, resulting in a negative (yellow or colorless) Kaiser test.[2] Therefore, a positive result suggests an incomplete or failed coupling reaction.[3]
Q2: Are there any specific reasons why a positive Kaiser test might be observed after coupling with this compound?
While a positive Kaiser test is most commonly due to incomplete coupling, certain factors related to the use of this compound could contribute to this observation:
-
Steric Hindrance: The bulky Boc and benzyl protecting groups can create steric hindrance, potentially slowing down the coupling reaction and leading to incomplete acylation of the N-terminal amine.
-
Side Reactions: Although less common during the coupling step itself, side reactions involving the glutamic acid derivative could potentially expose primary amines. One known side reaction is the formation of pyroglutamate from N-terminal glutamic acid, which involves the cyclization of the N-terminus.[4] However, pyroglutamate itself does not possess a primary amine and therefore should not react with ninhydrin.
-
Reagent Purity: Impurities in the this compound reagent, such as the presence of free glutamic acid, could lead to a false positive result.
Q3: Can the Kaiser test give a "false positive" result?
Yes, a false positive Kaiser test is possible and can be caused by several factors unrelated to an incomplete coupling reaction:
-
Inadequate Washing: Residual unreacted amino acid or primary amine-containing coupling reagents (if used) that are not thoroughly washed from the resin can react with ninhydrin.[1]
-
Resin Degradation: Certain types of resins can degrade under the synthesis conditions, exposing free amine groups and leading to a positive test.[1]
-
Protecting Group Instability: The Boc protecting group is generally stable to the Kaiser test conditions. However, prolonged or excessive heating during the test could potentially lead to some deprotection, exposing the primary amine.
Q4: What should be my immediate next step after observing a positive Kaiser test?
The most immediate and common step is to perform a second or "double" coupling. This involves repeating the coupling step with fresh reagents to drive the reaction to completion.[3]
Q5: If the Kaiser test is still positive after a double coupling, what should I do?
If a double coupling fails to yield a negative Kaiser test, it is advisable to "cap" the unreacted N-terminal amines. Capping involves acetylating the free amines, typically with acetic anhydride, to prevent them from reacting in subsequent coupling cycles and forming deletion peptides.
Troubleshooting Guide
Interpreting Kaiser Test Results
The visual interpretation of the Kaiser test provides a qualitative assessment of the coupling reaction's completeness.
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Complete coupling. | Proceed to the next deprotection step. |
| Yellow beads, blue solution | Nearly complete coupling. | Consider extending the coupling time or performing a double coupling. |
| Blue/Purple beads and solution | Incomplete coupling. | Perform a double coupling. |
Quantitative Data Summary
For a more quantitative analysis, the amount of free amine on the resin can be determined spectrophotometrically. This involves cleaving the dibenzofulvene-piperidine adduct after Fmoc removal (in Fmoc-based synthesis) or by reacting the free amines with ninhydrin and measuring the absorbance of the resulting colored solution.
| Parameter | Typical Value | Method |
| Initial Resin Loading | 0.5 - 1.0 mmol/g | Manufacturer's specification |
| Coupling Efficiency (Target) | > 99.5% | Quantitative Kaiser Test / Amino Acid Analysis |
| Absorbance at 570 nm (Positive Control) | Varies (e.g., > 1.0) | Spectrophotometry |
| Absorbance at 570 nm (After Successful Coupling) | Near baseline (e.g., < 0.05) | Spectrophotometry |
Experimental Protocols
Qualitative Kaiser Test Protocol
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.
Procedure:
-
Place a small sample of resin (approximately 10-15 beads) into a small test tube.
-
Wash the resin beads thoroughly with dichloromethane (DCM) and then dimethylformamide (DMF) to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[1]
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Capping Protocol (Acetylation)
Reagents:
-
Capping Solution: Acetic anhydride/Diisopropylethylamine (DIEA)/DMF (1:1:3 v/v/v).
Procedure:
-
After the final coupling step and washing, add the capping solution to the resin.
-
Agitate the resin at room temperature for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a final Kaiser test to confirm the absence of free amines.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a positive Kaiser test after a this compound coupling cycle.
Caption: Troubleshooting workflow for a positive Kaiser test.
References
identifying and removing byproducts from Boc-DL-Glu(Obzl)-OH reactions
Welcome to the technical support center for Boc-DL-Glu(Obzl)-OH. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing byproducts from reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when using this compound?
A1: The most frequently observed byproducts in reactions involving this compound include:
-
Pyroglutamate: This is formed by the intramolecular cyclization of the glutamic acid residue.[1][2][3][4][5] This is a particularly common side reaction.
-
Unreacted Starting Materials: Residual this compound or other reactants.
-
Di-Boc Species: Over-protection of the amino group can lead to the formation of a di-Boc derivative.[6]
-
t-Butyl Adducts: During Boc deprotection with strong acids, the resulting tert-butyl cation can alkylate the product or other nucleophilic species present in the reaction mixture.[7]
-
Benzyl Alcohol: Formed during the deprotection of the benzyl ester.[8]
-
Self-Condensation Products: Di- or oligopeptides of glutamic acid can form if the carboxylic acid is activated in the absence of the intended nucleophile.[9]
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: Several analytical techniques can be employed to identify byproducts:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of impurities based on differences in polarity.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of byproducts by detecting characteristic signals.[12]
-
Mass Spectrometry (MS): Useful for determining the molecular weight of impurities, which can aid in their identification.[3][13]
Q3: What general strategies can be used to minimize byproduct formation?
A3: To minimize byproduct formation, consider the following:
-
Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining the recommended temperature for your specific reaction is crucial.
-
Use of Scavengers: During Boc deprotection, scavengers like anisole or thioanisole can trap the tert-butyl cation, preventing unwanted side reactions.[1][14]
-
Appropriate Coupling Agents: Use efficient coupling agents (e.g., HBTU, HATU) to promote the desired reaction and minimize self-condensation.[15]
-
pH Control: Maintaining the optimal pH during the reaction can prevent certain side reactions, such as pyroglutamate formation which can be pH-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| A new, more polar spot appears on TLC after work-up. | Formation of pyroglutamate. | Purify the product using column chromatography. Consider using a milder deprotection method if applicable. For peptides, enzymatic removal of pyroglutamate is an option.[16] |
| Mass spectrometry shows a peak corresponding to the desired product plus 56 g/mol . | Alkylation of the product by a tert-butyl group. | During Boc deprotection, use a scavenger such as triethylsilane or thioanisole.[7][14] |
| NMR spectrum shows unreacted starting material. | Incomplete reaction. | Increase the reaction time or the stoichiometry of the limiting reagent. Ensure the quality of all reagents. |
| Product is an intractable oil instead of a solid. | Presence of multiple byproducts preventing crystallization. | Purify the crude product by silica gel column chromatography to isolate the desired compound.[17][18] |
| Low yield of the desired product. | Multiple side reactions consuming the starting material. | Re-evaluate the reaction conditions (temperature, solvent, reagents). Use HPLC to identify and quantify the major byproducts to better understand the competing reactions. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To monitor the progress of the reaction and identify the presence of byproducts.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)[11]
-
Visualization agent (e.g., UV light, potassium permanganate stain, ninhydrin stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber to allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting material(s) as a reference.
-
Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under UV light and/or by staining with an appropriate agent.
-
Calculate the Retention Factor (Rf) for each spot to compare with the starting materials and identify potential products and byproducts.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate the desired product from byproducts and unreacted starting materials.
Materials:
-
Silica gel (60-120 or 230-400 mesh)
-
Glass column with a stopcock
-
Eluent (a solvent system determined by TLC analysis, e.g., ethyl acetate/hexane)
-
Collection tubes or flasks
-
Sand
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent. Add a thin layer of sand on top of the silica bed.
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified product.[17]
Protocol 3: Recrystallization for Final Purification
Objective: To obtain a highly pure, crystalline product.
Procedure:
-
Dissolve the crude or column-purified product in a minimum amount of a hot solvent (e.g., ethyl acetate, ethanol/water).[17]
-
If there are insoluble impurities, hot-filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the identification and purification of products.
Caption: Byproduct formation during Boc deprotection and the role of scavengers.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC deprotection [ko.bzchemicals.com]
- 8. homework.study.com [homework.study.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc-D-Glu-OBzl ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. A technique for the removal of pyroglutamic acid from the amino terminus of proteins using calf liver pyroglutamate amino peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
improving yield and purity in syntheses with Boc-DL-Glu(Obzl)-OH
Welcome to the technical support center for syntheses involving Boc-DL-Glu(Obzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to improve yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in peptide synthesis?
A1: The primary challenges stem from three key aspects of this reagent:
-
Racemic Nature: this compound is a mixture of D- and L-enantiomers. Its incorporation into a peptide chain will result in a mixture of diastereomers, which can complicate purification and analysis.
-
Hydrophobicity: The benzyl (Bzl) protecting group on the side chain significantly increases the hydrophobicity of the peptide. This can lead to poor solubility in standard aqueous buffers for purification, peptide aggregation, and strong retention on reverse-phase HPLC columns.
-
Side Reactions: Like other Boc-protected amino acids, syntheses involving this compound are susceptible to common side reactions such as pyroglutamate formation, especially when glutamic acid is at the N-terminus, and alkylation of sensitive residues during the final cleavage step.
Q2: How does the use of a racemic mixture (DL-) affect the final peptide product?
A2: Using a racemic mixture of an amino acid in solid-phase peptide synthesis (SPPS) will generate a mixture of two diastereomeric peptides. These diastereomers have identical masses but different three-dimensional structures. This can lead to:
-
Chromatographic Separation: The diastereomers may have different retention times in reverse-phase HPLC, potentially allowing for their separation and isolation.
-
Biological Activity: The stereochemistry of an amino acid is often critical for a peptide's biological activity. The resulting diastereomers may exhibit different potencies or receptor affinities.
Q3: What are the most common side reactions associated with Boc-Glu(Obzl)-OH and how can they be minimized?
A3: The two most prevalent side reactions are:
-
Pyroglutamate Formation: This is an intramolecular cyclization of the N-terminal glutamic acid residue to form a five-membered lactam, resulting in a mass loss of 18 Da. This is more likely to occur under acidic or basic conditions and at elevated temperatures. To minimize this, use optimized coupling conditions with minimal reaction times and avoid excessive heat.
-
Anisylation/Alkylation: During the final cleavage with strong acids like hydrogen fluoride (HF), the benzyl protecting group can lead to the formation of reactive carbocations. These can alkylate sensitive residues like tryptophan and methionine. The use of scavengers, such as anisole, in the cleavage cocktail is crucial to trap these reactive species.
Q4: I am observing low coupling efficiency when using this compound. What could be the cause and how can I improve it?
A4: Low coupling efficiency can be due to several factors, including steric hindrance and peptide aggregation. To improve coupling efficiency:
-
Optimize Coupling Reagent: For challenging couplings, consider using more powerful onium salt-based reagents like HBTU or HATU.
-
Double Coupling: If a positive Kaiser test is observed after the initial coupling, a second coupling step may be necessary.
-
Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve yields.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Peptide
| Symptom | Potential Cause | Recommended Solution |
| Low overall crude peptide yield (60-80%) | Incomplete coupling at each step. | Monitor coupling efficiency at each step using a Kaiser test and perform a second coupling if necessary. |
| Steric hindrance from the Boc and benzyl groups. | Use a more potent coupling reagent such as HATU or HBTU in the presence of HOBt. | |
| Peptide aggregation on the resin. | Swell the resin adequately in a suitable solvent like DMF before starting the synthesis. | |
| Low final purified peptide yield (20-40%) | Poor solubility of the crude peptide during purification. | Dissolve the crude peptide in a strong organic solvent like DMSO or neat formic acid before dilution with the HPLC mobile phase. |
| Co-elution of diastereomers. | Optimize the HPLC gradient to achieve baseline separation of the diastereomeric peptides. |
Problem 2: Poor Purity of the Crude Peptide
| Symptom | Potential Cause | Recommended Solution |
| Multiple peaks in the HPLC chromatogram of similar mass to the target peptide. | Presence of diastereomers due to the use of this compound. | This is an expected outcome. Optimize HPLC conditions (e.g., shallower gradient, different column) to separate the diastereomers. |
| Peak with a mass of -18 Da compared to the expected product. | Pyroglutamate formation at the N-terminal glutamic acid. | Minimize coupling reaction time and avoid excessive base. Consider using a pre-activated ester of this compound to accelerate the reaction. |
| Broad or tailing peaks in the HPLC chromatogram. | Peptide aggregation. | Increase the column temperature during HPLC (e.g., 40-60°C) to improve peptide solubility and peak shape. |
| Poor solubility of the peptide in the mobile phase. | Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18). | |
| Peaks corresponding to deletion sequences. | Incomplete deprotection of the Boc group or incomplete coupling. | Ensure complete Boc deprotection by extending the TFA treatment time. Confirm complete coupling with a Kaiser test before proceeding to the next cycle. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle with this compound
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield resin) using a manual synthesis approach.
Materials:
-
Peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
-
-
Coupling of this compound (HBTU activation):
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor reaction completion using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection (HF Cleavage)
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group using anhydrous hydrogen fluoride (HF).
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Procedure:
-
Preparation: After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry it under a vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.
-
Protocol 3: Purification of Diastereomeric Peptides
The crude peptide, which contains a mixture of diastereomers, is purified by preparative RP-HPLC.
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purification:
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Employ a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to separate the diastereomers. The exact gradient will need to be optimized for the specific peptide.
-
-
Analysis: Collect the separated peaks and analyze by mass spectrometry to confirm the identity of the diastereomers.
Visualizations
Caption: Experimental workflow for SPPS with this compound.
Caption: Troubleshooting workflow for syntheses with this compound.
Technical Support Center: Managing Aggregation in Peptides Containing Glu(Obzl)
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues associated with synthetic peptides containing the benzyl-protected glutamic acid residue, Glu(Obzl). The inclusion of the bulky and hydrophobic benzyl group on the glutamic acid side chain presents unique challenges during peptide synthesis, purification, and handling, primarily related to solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my crude peptide containing Glu(Obzl) aggregating and difficult to dissolve?
A1: The primary cause is the significant increase in hydrophobicity conferred by the benzyl (Bzl) protecting group on the glutamic acid side chain.[1][2] This large, aromatic group reduces the peptide's affinity for aqueous solutions and promotes intermolecular hydrophobic interactions, leading to self-association and aggregation.[1][2] Peptides with a high content of hydrophobic amino acids or protecting groups often exhibit poor solubility in aqueous buffers.[3][4]
Q2: What is the best initial solvent to dissolve my Glu(Obzl)-containing peptide?
A2: For highly hydrophobic peptides, it is recommended to start with a minimal amount of a strong, water-miscible organic solvent.[1] Excellent initial choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][3] Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer (e.g., water with 0.1% TFA) to the desired final concentration.[1][5] Always perform a small-scale solubility test first.[3]
Q3: During HPLC purification, my peptide peak is broad, split, or shows tailing. Is this related to aggregation?
A3: Yes, these are classic chromatographic signs of on-column aggregation.[2] The increased hydrophobicity from the Glu(Obzl) residue can cause the peptide to precipitate or self-associate on the reversed-phase column upon injection, leading to poor peak shape.[2] Injecting a more dilute sample or increasing the initial percentage of organic solvent in your HPLC gradient can help prevent this.[1][2]
Q4: Can aggregation occur during solid-phase peptide synthesis (SPPS)? What are the signs?
A4: Aggregation is a major issue in SPPS and can be exacerbated by hydrophobic residues like Glu(Obzl).[4] It occurs when growing peptide chains on the resin self-associate through hydrogen bonding, making reactive sites inaccessible.[4][6] Key signs include poor resin swelling, a shrinking of the resin bed, and incomplete or slow coupling and deprotection reactions.[4][6] Colorimetric tests like the Kaiser test may give false negatives.[4]
Q5: Are there side reactions associated with Glu(Obzl) that I should be aware of?
A5: Yes. If glutamic acid is at the N-terminus, it can cyclize to form pyroglutamate.[7] During final cleavage with strong acids like hydrogen fluoride (HF), the cleaved benzyl group can form reactive carbocations that may cause alkylation of sensitive residues like tryptophan or methionine if scavengers are not used effectively.[7][8] Additionally, incomplete cleavage can leave the benzyl group attached.[7]
Q6: What are the standard methods for cleaving the benzyl (Bzl) protecting group from Glu(Obzl)?
A6: The two most common methods are strong acid cleavage and catalytic hydrogenation.[2][7]
-
Strong Acid: Anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) are used. HF is very effective but harsh and requires specialized equipment.[2][8] A standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is also common.[8]
-
Catalytic Hydrogenation: This is a milder method using a catalyst like palladium on carbon (Pd/C) with a hydrogen source.[2][9] It is often preferred for peptides with acid-sensitive residues.[2]
Troubleshooting Guide: Aggregation and Solubility Issues
This guide addresses common problems encountered with Glu(Obzl)-containing peptides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude peptide won't dissolve in aqueous buffer. | High hydrophobicity due to Glu(Obzl) and other non-polar residues.[1][2] | 1. Use Organic Solvent: Dissolve the peptide first in a minimal volume of DMSO, DMF, or ACN.[1][3] 2. Dilute Slowly: Gradually add the aqueous buffer to the dissolved peptide solution while vortexing.[1] 3. Sonication: Use a sonicator bath to aid dissolution.[3][10] 4. Test pH: For deprotected peptides, try acidic (for basic peptides) or basic (for acidic peptides) buffers, as solubility is lowest at the isoelectric point.[5][10] |
| Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. | The peptide's solubility limit in the final mixed-solvent system has been exceeded.[3] | 1. Lower Final Concentration: Reduce the overall peptide concentration. 2. Increase Organic Content: Increase the percentage of the organic co-solvent in the final solution, if compatible with your downstream application.[1] 3. Try Different Solvents: Test alternative organic solvents like isopropanol or methanol.[3][5] |
| HPLC shows broad, tailing, or multiple peaks. | On-column aggregation or precipitation.[2] | 1. Modify Gradient: Increase the starting percentage of organic solvent (e.g., ACN) in the HPLC gradient.[1] 2. Lower Sample Load: Inject a smaller, more dilute amount of the peptide.[2] 3. Change Stationary Phase: For very hydrophobic peptides, a less hydrophobic column (e.g., C8 or C4 instead of C18) may improve separation.[2] 4. Test Ion-Pairing Agent: Try an alternative to TFA, such as formic acid.[2] |
| Incomplete coupling or deprotection during SPPS. | On-resin aggregation is preventing reagent access to the growing peptide chain.[4][6] | 1. Change Solvent: Switch the synthesis solvent from DMF to N-methylpyrrolidone (NMP) or add DMSO.[6] 2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonds.[6] 3. Elevate Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C).[6] 4. Use Structure-Breaking Elements: If resynthesizing, incorporate pseudoproline dipeptides or a backbone-protecting group (Hmb/Dmb) near the aggregation-prone sequence.[4][6] |
Quantitative Data Summary
The solubility of a model hydrophobic peptide containing Glu(Obzl) can vary significantly with the solvent system used. The following table provides illustrative data for dissolving a lyophilized peptide.
| Solvent System | Typical Solubility | Notes |
| Water / PBS (pH 7.4) | < 0.1 mg/mL | Insoluble or only partially soluble due to high hydrophobicity.[3] |
| 10% Acetic Acid | 0.1 - 1.0 mg/mL | May improve solubility for peptides with a net positive charge. |
| Acetonitrile (ACN) | > 10 mg/mL | Good solvent, but high concentrations may not be suitable for biological assays. |
| Dimethylformamide (DMF) | > 20 mg/mL | A strong solvent, often used as an alternative to DMSO.[3] |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL | Excellent solvent for initial dissolution; use a minimal amount before aqueous dilution.[3][5] |
Note: These values are illustrative and actual solubility is highly sequence-dependent. Always perform a small-scale test.
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Glu(Obzl)-Containing Peptide for RP-HPLC
This protocol outlines a systematic approach to dissolve and prepare a hydrophobic peptide for purification.
Materials:
-
Lyophilized crude peptide containing Glu(Obzl)
-
HPLC-grade DMSO
-
HPLC-grade Mobile Phase A (e.g., 0.1% TFA in water)
-
HPLC-grade Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
0.22 µm syringe filter
Procedure:
-
Equilibrate Peptide: Allow the vial of lyophilized peptide to reach room temperature in a desiccator before opening to prevent moisture condensation.[3]
-
Weigh Test Amount: Accurately weigh a small amount of the peptide (e.g., 1-2 mg) into a clean microcentrifuge tube.[3]
-
Initial Dissolution: Add a minimal volume of HPLC-grade DMSO (e.g., 20-50 µL per mg of peptide) directly to the powder.
-
Vortex and Sonicate: Vortex the tube vigorously for 30-60 seconds. If particulates remain, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.[3]
-
Dilution: Once fully dissolved, slowly add your HPLC Mobile Phase A to the DMSO concentrate to achieve the desired final concentration for injection (e.g., 1 mg/mL). Add the aqueous phase dropwise while vortexing to prevent the peptide from crashing out of solution.
-
Precipitation Check: If the solution becomes cloudy, the peptide's solubility limit has been reached. To resolve this, you can either prepare a more dilute sample or create a dilution using a mixture of Mobile Phase A and B to increase the initial organic percentage.
-
Final Filtration: Before injection, filter the clear peptide solution through a 0.22 µm syringe filter to remove any micro-particulates that could damage the HPLC column.
-
Injection: Inject the filtered sample onto the equilibrated RP-HPLC system.
Visualizations
References
Validation & Comparative
A Comparative Guide to the HPLC Purification and Analysis of Peptides Containing Boc-DL-Glu(Obzl)-OH
For researchers, scientists, and drug development professionals, the successful synthesis of custom peptides hinges on robust purification and analytical methods. Peptides incorporating the unnatural amino acid Boc-DL-Glu(Obzl)-OH present unique challenges due to the hydrophobic nature of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) based strategies for the purification and analysis of such peptides, with supporting experimental methodologies and data to inform protocol development.
The Analytical Challenge of Protected Peptides
The Boc and benzyl protecting groups are essential for directing peptide synthesis but significantly increase the hydrophobicity of the peptide. This can lead to challenges during purification and analysis, including:
-
Poor Solubility: The increased hydrophobicity may cause aggregation and precipitation in standard aqueous mobile phases.[3]
-
Strong Retention: The peptide may bind strongly to traditional C18 reversed-phase columns, requiring high concentrations of organic solvent for elution, which can lead to poor peak shape and resolution.
-
Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides, may have similar hydrophobicities, making separation difficult.[4]
This guide compares common analytical and purification approaches to address these challenges, focusing on Reversed-Phase HPLC (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Mass Spectrometry (MS) for comprehensive characterization.
Comparison of Purification and Analytical Strategies
The selection of an appropriate purification and analysis strategy is critical for obtaining a highly pure peptide product. Below is a comparison of different HPLC column chemistries and the advantages of UHPLC over traditional HPLC.
HPLC Column Chemistry Comparison
The choice of stationary phase is a crucial parameter in developing a separation method for hydrophobic peptides. While C18 is the most common choice for peptide purification, less hydrophobic phases can offer significant advantages for peptides containing this compound.[5]
| Parameter | C18 Column | C8 Column | Phenyl Column | Key Considerations |
| Stationary Phase | Octadecylsilane | Octylsilane | Phenyl | Decreasing hydrophobicity from C18 to Phenyl allows for tailored retention of hydrophobic peptides.[5] |
| Expected Retention Time | Long | Moderate | Shorter | Shorter alkyl chain (C8) and phenyl phases reduce the strong hydrophobic interactions, leading to earlier elution.[6] |
| Resolution | May be poor for very hydrophobic peptides | Often improved for hydrophobic peptides | Provides alternative selectivity, especially for peptides with aromatic residues.[5] | A less retentive phase can improve peak shape and resolution by reducing on-column aggregation. |
| Peak Shape | Prone to tailing with hydrophobic peptides | Generally improved peak symmetry | Good peak shape, particularly if π-π interactions are favorable. | Elevated column temperatures (40-60 °C) can also improve peak shape for all column types.[6] |
| Typical Purity Achieved | >95% (if optimized) | >95% | >95% | Final purity is dependent on the optimization of the entire method, not just the column. |
HPLC vs. UHPLC for Peptide Analysis
UHPLC offers significant advantages over traditional HPLC for the analysis of complex peptide mixtures, providing higher resolution and faster analysis times.[7]
| Parameter | HPLC | UHPLC | Key Considerations |
| Particle Size | 3-5 µm | <2 µm | Smaller particles in UHPLC columns lead to higher separation efficiency. |
| Resolution | Good | Excellent | UHPLC provides sharper peaks and better separation of closely eluting impurities. |
| Analysis Time | 30-60 min | 5-15 min | Faster analysis times in UHPLC increase sample throughput. |
| System Pressure | Lower | Higher | UHPLC systems are designed to operate at much higher pressures than conventional HPLC systems. |
| Peak Capacity | Lower (~118) | Higher (~170-196) | Higher peak capacity in UHPLC allows for the resolution of more components in a complex sample. |
Experimental Protocols
Detailed methodologies for the purification and analysis of a model peptide containing this compound are provided below.
Protocol 1: Preparative RP-HPLC Purification
This protocol is designed for the purification of a crude peptide synthesized using this compound.
1. Column Selection:
-
A C8 reversed-phase column is recommended to mitigate the strong hydrophobicity of the protected peptide. A C4 column can also be considered for very hydrophobic sequences.[6]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Slowly dilute the sample with Mobile Phase A to a concentration of 1-5 mg/mL, ensuring the peptide remains dissolved.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Method:
-
Flow Rate: 10-20 mL/min for a preparative column (e.g., 21.2 mm ID).
-
Detection: 220 nm.
-
Gradient: A shallow gradient is recommended for optimal separation. A typical starting point is a linear gradient from 20% to 60% Mobile Phase B over 40 minutes.
-
Column Temperature: 40-50 °C to improve peak shape and solubility.[6]
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical HPLC (Protocol 2).
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide.
Protocol 2: Analytical RP-HPLC and UHPLC
This protocol is for assessing the purity of the crude and purified peptide.
1. System and Column:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
UHPLC System: A UHPLC system capable of handling high backpressures.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for HPLC; 2.1 x 100 mm, 1.8 µm for UHPLC).
2. Mobile Phase Preparation:
-
Same as Protocol 1.
3. Sample Preparation:
-
Dissolve the peptide sample in Mobile Phase A or a mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
4. HPLC/UHPLC Method:
-
Flow Rate: 1.0 mL/min (HPLC); 0.4 mL/min (UHPLC).
-
Detection: 220 nm.
-
Gradient (HPLC): Linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Gradient (UHPLC): Linear gradient from 5% to 65% Mobile Phase B over 10 minutes.
-
Column Temperature: 40 °C.
Protocol 3: Mass Spectrometry Analysis
MS is used to confirm the molecular weight of the purified peptide.
1. Sample Preparation:
-
Dilute a portion of the purified peptide fraction with 50% acetonitrile/water containing 0.1% formic acid to a final concentration of approximately 10-20 pmol/µL.
2. Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data.
-
Data Analysis: The Boc and benzyl protecting groups are labile in the mass spectrometer. Look for the expected molecular ion, as well as characteristic neutral losses corresponding to the Boc group (isobutylene, 56 Da) and the benzyl group (91 Da).[8]
Visual Workflows
Caption: Workflow for the purification of peptides containing this compound.
Caption: Comparative workflow for the analysis of peptides.
Conclusion
The successful purification and analysis of peptides containing the hydrophobic amino acid this compound requires careful method development. By selecting a less hydrophobic stationary phase, such as a C8 or phenyl column, and optimizing the mobile phase gradient and temperature, high purity can be achieved. For analytical purposes, UHPLC offers superior resolution and speed compared to traditional HPLC. Complementary analysis by high-resolution mass spectrometry is essential to confirm the identity of the target peptide. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and reliable methods for their specific peptide of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. benchchem.com [benchchem.com]
Navigating Glutamic Acid Protection in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of glutamic acid into peptide sequences is a frequent necessity. The choice of protecting groups for this trifunctional amino acid is a critical decision that directly influences the efficiency, purity, and overall success of the synthesis. This guide provides an objective, data-driven comparison of Boc-L-Glu(Obzl)-OH with its primary and alternative protecting group strategies, offering a comprehensive resource for making informed decisions in peptide synthesis.
A note on stereochemistry: The prompt specified Boc-DL-Glu(Obzl)-OH, a racemic mixture. However, in standard peptide synthesis where stereochemical integrity is paramount, single enantiomers (either L or D) are used. This guide will therefore focus on the comparison of the commonly utilized L-amino acid derivatives.
At a Glance: Comparing Glutamic Acid Protection Strategies
The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu methods. Boc-L-Glu(Obzl)-OH is a key component of the traditional Boc/Bzl strategy, while Fmoc-L-Glu(OtBu)-OH is the cornerstone of the more modern Fmoc/tBu approach. The fundamental difference lies in their orthogonal protection schemes, which dictate the chemical environments used for deprotection throughout the synthesis.
| Feature | Boc/Bzl Strategy (using Boc-L-Glu(Obzl)-OH) | Fmoc/tBu Strategy (using Fmoc-L-Glu(OtBu)-OH) | Other Orthogonal Strategies (e.g., Allyl) |
| Nα-Protection | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc |
| Side-Chain Protection (Glu) | Obzl (Benzyl ester) | OtBu (tert-Butyl ester) | OAll (Allyl ester) |
| Nα-Deprotection Condition | Moderately strong acid (e.g., 25-50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[2] | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain & Cleavage Condition | Strong acid (e.g., anhydrous HF, TFMSA)[3] | Strong acid (e.g., 95% TFA)[3] | Pd(0)-catalyzed allyl transfer[2] |
| Orthogonality | Quasi-orthogonal (relies on different acid strengths)[4] | Fully orthogonal (acid vs. base deprotection)[4] | Fully orthogonal (acid vs. base vs. metal catalyst)[2] |
| Key Advantages | - Robust for routine synthesis. - Can offer higher yields for some sequences.[3] - Less prone to aspartimide formation in certain contexts.[3] | - Milder deprotection conditions are compatible with sensitive modifications.[2] - Amenable to automation. - Generally higher purity of crude products.[2] | - Allows for selective on-resin modification of the glutamic acid side chain.[2] |
| Potential Side Reactions | - Pyroglutamate formation. - Alkylated products during final cleavage.[3] | - Aspartimide formation. - Piperidinyl adducts.[3] | - Potential for palladium catalyst contamination.[2] |
Performance Comparison: A Data-Driven Overview
While direct, head-to-head comparisons for the synthesis of the exact same peptide using these different glutamic acid derivatives are not always abundant in the literature, a compilation of typical performance parameters illustrates the strengths and weaknesses of each strategy.
The following table summarizes expected quantitative outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue.
| Parameter | Boc/Bzl Strategy (with Boc-L-Glu(Obzl)-OH) | Fmoc/tBu Strategy (with Fmoc-L-Glu(OtBu)-OH) | Key Considerations |
| Crude Peptide Purity (HPLC) | ~75-85%[3] | ~70-80%[3] | Purity is highly sequence-dependent. The Fmoc strategy may show more side products like aspartimide in susceptible sequences.[3] |
| Overall Yield | ~50-60%[3] | ~45-55%[3] | The Boc/Bzl strategy can sometimes offer higher yields for routine, less complex peptide sequences.[3] |
| Coupling Efficiency | >99%[3] | >99%[3] | With modern coupling reagents, both strategies can achieve very high coupling efficiencies. |
| Major Side Product Formation | Pyroglutamate, Alkylated products[3] | Aspartimide, Pyroglutamate, Piperidinyl adducts[3] | The side reaction profiles are distinct and are heavily influenced by the specific amino acid sequence and synthesis conditions. |
Experimental Protocols
Detailed methodologies for the incorporation of glutamic acid derivatives using both Boc/Bzl and Fmoc/tBu strategies are provided below. These protocols are for manual solid-phase peptide synthesis and can be adapted for automated synthesizers.
Boc/Bzl Solid-Phase Peptide Synthesis Workflow
This protocol outlines a single cycle for the addition of a Boc-L-Glu(Obzl)-OH residue to a growing peptide chain on a solid support, such as Merrifield resin.
1. Resin Swelling and Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Remove the DCM and treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain the pre-wash solution and add a fresh 25-50% TFA/DCM solution. Agitate for 20-30 minutes for complete Boc group removal.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and N,N-dimethylformamide (DMF) (3x).
2. Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
3. Coupling of Boc-L-Glu(Obzl)-OH:
-
In a separate vessel, pre-activate Boc-L-Glu(Obzl)-OH (3-4 equivalents) with a coupling agent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
4. Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove the benzyl side-chain protecting group.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc/tBu Solid-Phase Peptide Synthesis Workflow
This protocol outlines a single cycle for the addition of a Fmoc-L-Glu(OtBu)-OH residue to a growing peptide chain on a solid support, such as Rink Amide resin.
1. Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
2. Coupling of Fmoc-L-Glu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-L-Glu(OtBu)-OH (3 equivalents), a coupling agent such as HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and shake for 1 hour.
-
Monitor the coupling reaction completion using a Kaiser test.
-
After complete coupling, wash the resin thoroughly with DMF and DCM.
3. Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
Visualizing the Synthesis Workflows
To better illustrate the experimental processes, the following diagrams outline the key stages in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.
Conclusion: Making an Informed Choice
The decision between Boc-L-Glu(Obzl)-OH and its alternatives is not a matter of one being definitively superior, but rather a strategic choice based on the specific requirements of the target peptide and the available synthetic infrastructure.
Boc-L-Glu(Obzl)-OH , as part of the robust and traditional Boc/Bzl strategy, remains a valuable tool, particularly for the synthesis of simpler, routine peptides where avoiding aspartimide formation is a primary concern.[3] For sequences prone to aggregation, the strong acidic deprotection steps in the Boc strategy can be advantageous in disrupting secondary structures that hinder coupling efficiency.[4]
Fmoc-L-Glu(OtBu)-OH is the modern workhorse for SPPS, favored for its milder deprotection conditions, which are compatible with a wide range of sensitive modifications and complex peptide sequences.[3] Its amenability to automation makes it the preferred choice for high-throughput synthesis and the preparation of peptide libraries.
Ultimately, a thorough understanding of the underlying chemistry, potential side reactions, and the specific context of the target peptide will guide the researcher to the most appropriate and successful synthetic strategy. This guide provides the foundational knowledge and data to aid in that critical decision-making process.
References
A Comparative Guide to Chiral Purity Analysis of Peptides Synthesized with Boc-DL-Glu(Obzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of synthetic peptides is a critical quality attribute, profoundly impacting their biological activity, efficacy, and safety. When utilizing racemic starting materials, such as Boc-DL-Glu(Obzl)-OH, a mixture of diastereomeric peptides is produced. Consequently, robust analytical methodologies are imperative to accurately determine the chiral purity of the final peptide product. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by illustrative experimental data and detailed protocols.
Two principal strategies are employed for the chiral purity analysis of peptides synthesized with racemic amino acids:
-
Direct Analysis of Diastereomeric Peptides: This approach leverages the subtle differences in the physicochemical properties of the diastereomers, enabling their separation and quantification without chemical modification.
-
Analysis of Constituent Amino Acids after Hydrolysis: This method involves the complete breakdown of the peptide into its individual amino acids, followed by the determination of the enantiomeric composition of the target amino acid, in this case, glutamic acid.
This guide will delve into the specifics of each approach, offering a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methodologies
The following table summarizes the key performance attributes of the two primary methods for the chiral purity analysis of peptides containing a D/L-glutamic acid residue.
| Feature | Direct RP-HPLC Analysis of Diastereomers | Analysis after Hydrolysis & Derivatization |
| Principle | Separation of intact diastereomeric peptides on an achiral stationary phase based on differences in hydrophobicity and secondary structure. | Chemical hydrolysis of the peptide, derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent), and separation of the resulting amino acid diastereomers on an achiral column. |
| Sample Preparation | Minimal; direct injection after dissolution in a suitable solvent. | Multi-step; involves peptide hydrolysis, drying, and derivatization. |
| Analysis Time | Typically shorter due to fewer sample preparation steps. | Longer due to the hydrolysis and derivatization steps. |
| Accuracy & Precision | Can be highly accurate, but resolution of diastereomers may be challenging and sequence-dependent. | Generally considered the gold standard for accuracy due to the complete resolution of derivatized amino acid enantiomers.[1][2] |
| Sensitivity | Dependent on the resolution of the diastereomeric peaks. | High, especially when coupled with mass spectrometry (LC-MS). |
| Information Obtained | Provides the ratio of the diastereomeric peptides (e.g., L-L vs. D-L). | Provides the enantiomeric excess (% ee) of the specific amino acid (glutamic acid) within the peptide. |
| Key Advantage | Simplicity and speed. | High accuracy and applicability to any peptide, regardless of sequence. |
| Key Disadvantage | Diastereomer separation is not always guaranteed and requires method development for each new peptide. | More complex and time-consuming sample preparation. Potential for racemization during hydrolysis needs to be monitored.[1][3] |
Illustrative Experimental Data
To provide a clearer comparison, the following tables present representative data for the analysis of a model dipeptide, H-Leu-Glu(OBzl)-OH, synthesized using this compound.
Table 1: Direct RP-HPLC Analysis of H-Leu-DL-Glu(OBzl)-OH Diastereomers
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| H-L-Leu-L-Glu(OBzl)-OH | 15.2 | 50.5 | - |
| H-L-Leu-D-Glu(OBzl)-OH | 16.5 | 49.5 | 2.1 |
Note: This data is illustrative and actual retention times and resolution will vary depending on the specific peptide sequence and chromatographic conditions.
Table 2: Analysis of Glutamic Acid Enantiomers after Hydrolysis and Derivatization
| Derivatized Amino Acid | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (% ee) of L-Glu |
| FDAA-L-Glu | 22.8 | 50.2 | - |
| FDAA-D-Glu | 24.1 | 49.8 | 0.4% |
FDAA = 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent)
Experimental Protocols
Methodology 1: Direct RP-HPLC Analysis of Diastereomeric Peptides
This method is suitable for the direct separation of diastereomeric peptides.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
3. Sample Preparation:
-
Dissolve the peptide sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas of the resolved diastereomers.
-
Calculate the percentage of each diastereomer.
Methodology 2: Chiral Analysis of Glutamic Acid after Hydrolysis and Derivatization
This method provides a highly accurate determination of the enantiomeric purity of the glutamic acid residue.[1][2]
1. Peptide Hydrolysis:
-
Place the peptide sample (approx. 100 µg) in a hydrolysis tube.
-
Add 200 µL of 6 N DCl in D₂O. The use of deuterated reagents helps to identify any racemization that occurs during the hydrolysis step when analyzed by mass spectrometry.[1][3]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid to dryness.
2. Derivatization with Marfey's Reagent (FDAA):
-
To the dried amino acid residue, add 50 µL of 1% (w/v) FDAA in acetone.
-
Add 100 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture and neutralize by adding 50 µL of 2 N HCl.
-
Evaporate the solvent to dryness.
-
Reconstitute the sample in 200 µL of 50% acetonitrile/water for LC-MS analysis.
3. LC-MS Analysis:
-
Instrumentation: HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 10% to 50% B over 30 minutes).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z values for the FDAA-derivatized D- and L-glutamic acid.
4. Data Analysis:
-
Integrate the peak areas of the FDAA-D-Glu and FDAA-L-Glu.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.
Visualization of Analytical Workflows
Conclusion
The choice between direct analysis of diastereomers and analysis after hydrolysis depends on the specific requirements of the project. For rapid, routine analysis where baseline separation of diastereomers can be achieved, direct RP-HPLC is a viable and efficient option. However, for regulatory filings, in-depth characterization, or when unambiguous and highly accurate quantification of enantiomeric purity is required, the hydrolysis and derivatization method is the superior approach. Researchers should carefully consider the trade-offs between speed, simplicity, and accuracy when selecting a method for chiral purity analysis of peptides synthesized with racemic building blocks.
References
A Researcher's Guide to Coupling Reagents for Boc-DL-Glu(Obzl)-OH: A Quantitative Comparison
For researchers and professionals in drug development and peptide synthesis, the efficient formation of amide bonds is a critical step. The choice of coupling reagent can significantly impact reaction yield, product purity, and the preservation of stereochemical integrity. This guide provides an objective, data-driven comparison of common coupling reagents for the activation of N-α-Boc-DL-glutamic acid γ-benzyl ester (Boc-DL-Glu(Obzl)-OH), a key building block in the synthesis of complex peptides and peptidomimetics.
General Reaction Scheme
The fundamental reaction involves the activation of the α-carboxyl group of this compound by a coupling reagent, followed by nucleophilic attack from an amine (R-NH₂) to form the desired amide bond.
A Researcher's Guide to Orthogonal Protection in Peptide Synthesis: A Comparative Analysis of Boc-DL-Glu(Obzl)-OH and Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids like glutamic acid is a critical determinant of synthetic success. The choice directly influences yield, purity, and the feasibility of synthesizing complex peptides. This guide provides an objective, data-driven comparison of the classical Boc/Bzl protection strategy, exemplified by Boc-DL-Glu(Obzl)-OH, against the widely adopted Fmoc/tBu alternative, Fmoc-L-Glu(OtBu)-OH.
The core principle underpinning these strategies is orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[1] In peptide synthesis, this is crucial for the sequential addition of amino acids and the final deprotection of side chains. The Boc/Bzl and Fmoc/tBu strategies represent two distinct philosophies in achieving this orthogonality.
The Boc/Bzl strategy is a quasi-orthogonal system that relies on differential acid lability for the removal of the Nα-Boc group (with a moderate acid like TFA) and the side-chain benzyl-based protecting groups (with a strong acid like HF).[1][2] In contrast, the Fmoc/tBu strategy offers true orthogonality, employing a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[2]
Performance Comparison: this compound vs. Fmoc-L-Glu(OtBu)-OH
While direct, head-to-head quantitative data for the synthesis of the exact same peptide using these two glutamic acid derivatives is not abundant in the literature, a summary of expected quantitative outcomes for a model decapeptide containing a single glutamic acid residue can be compiled.[3] This data, combined with a qualitative assessment of key performance parameters, provides a solid basis for comparison.
| Parameter | Boc/Bzl Strategy (using Boc-Glu(Obzl)-OH) | Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH) | Remarks |
| Overall Crude Peptide Yield | ~60-75% | ~70-90% | The milder conditions of the Fmoc strategy often lead to higher overall yields, especially for longer or more complex peptides. |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is highly sequence-dependent. The Fmoc strategy may be more prone to side reactions like aspartimide formation.[3] |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both strategies can achieve very high coupling efficiencies.[3] |
| Major Side Products | Pyroglutamate formation, Alkylated products (from benzyl cations during final cleavage) | Aspartimide formation, Pyroglutamate formation, Piperidinyl adducts | The side reaction profiles are distinct and heavily influenced by the specific peptide sequence and synthesis conditions.[3] |
| Nα-Deprotection Conditions | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20-50% Piperidine in DMF) | The base-mediated deprotection in the Fmoc strategy is significantly milder than the repeated acidolysis in the Boc strategy.[2] |
| Side-Chain Deprotection/Final Cleavage | Strong Acid (e.g., anhydrous HF) | Moderate Acid (e.g., ~95% TFA) | The use of highly corrosive and hazardous HF in the Boc strategy necessitates specialized equipment.[2] |
Experimental Protocols
Boc/Bzl Solid-Phase Peptide Synthesis using this compound
This protocol outlines the general steps for incorporating a Boc-Glu(Obzl)-OH residue into a peptide sequence on a Merrifield resin.
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HCTU)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with a 10% solution of DIEA in DCM for 5 minutes (2x) to neutralize the protonated amino group.
-
Washing: Wash the resin with DCM (3x).
-
Coupling: In a separate vessel, dissolve this compound (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Add this activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling completion using a Kaiser test.[4]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Boc deprotection, wash and dry the resin. Treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.[3]
-
Work-up: Carefully evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc/tBu Solid-Phase Peptide Synthesis using Fmoc-L-Glu(OtBu)-OH
This protocol outlines the general steps for incorporating an Fmoc-Glu(OtBu)-OH residue into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HCTU)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: In a separate vessel, dissolve Fmoc-L-Glu(OtBu)-OH (3 equivalents), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Add this activated amino acid solution to the deprotected resin and shake for 1 hour. Monitor the coupling completion using a Kaiser test.[4]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry it under a vacuum. Treat the peptide-resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl side-chain protecting groups.[4]
-
Work-up: Filter the resin and collect the filtrate. Precipitate the peptide with cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Orthogonal Protection Schemes
The following diagrams illustrate the logical relationships and workflows of the Boc/Bzl and Fmoc/tBu protection strategies.
Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.
Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.
Caption: Logical relationship of protecting groups and deprotection conditions.
Conclusion and Recommendations
The choice between this compound and its modern alternatives, primarily Fmoc-L-Glu(OtBu)-OH, is a strategic decision based on the specific requirements of the peptide being synthesized, the available laboratory infrastructure, and the desired level of chemical orthogonality.
-
Fmoc-L-Glu(OtBu)-OH is now the most widely used derivative in modern peptide synthesis, particularly in automated SPPS.[2] Its milder deprotection conditions are compatible with a broader range of sensitive amino acids and post-synthesis modifications, often resulting in higher yields of the crude product.
-
This compound remains a robust and valuable tool, especially for the synthesis of long or aggregation-prone sequences where the repetitive TFA treatments can help disrupt secondary structures. However, the necessity of using anhydrous HF for final cleavage is a significant drawback due to safety concerns and the need for specialized equipment.[2]
For most applications, the Fmoc/tBu strategy offers a more versatile and convenient workflow. However, a thorough understanding of both the Boc/Bzl and Fmoc/tBu orthogonal protection schemes is essential for any researcher aiming to optimize their peptide synthesis strategies.
References
Confirming Success: A Guide to Analytical Methods for Glu(OBzl) Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of protected amino acids is a critical checkpoint. This guide provides a comparative overview of key analytical methods to confirm the successful incorporation of L-Glutamic acid γ-benzyl ester (Glu(OBzl)), a commonly used protected amino acid. We will delve into the principles, experimental protocols, and data interpretation for Mass Spectrometry, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance spectroscopy.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the level of detail required, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques for confirming Glu(OBzl) incorporation.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight & Sequence | Purity & Retention Time | Detailed Molecular Structure |
| Confirmation of Incorporation | Direct confirmation of mass increase corresponding to Glu(OBzl). MS/MS fragmentation confirms location. | Indirect confirmation by observing a shift in retention time compared to the unprotected peptide. | Direct observation of signals from the benzyl protecting group. |
| Sample Requirement | Low (picomole to femtomole) | Low to moderate (nanogram to microgram) | High (milligram) |
| Resolution | High (can resolve isotopes) | High (can separate closely related impurities) | High (atomic level structural detail) |
| Throughput | High (especially with LC-MS) | High | Low |
| Quantitative Capability | Can be quantitative with appropriate standards. | Highly quantitative. | Quantitative with internal standards. |
| Key Advantage | High sensitivity and specificity for mass. | Robust, reproducible, and excellent for purity assessment. | Provides unambiguous structural confirmation. |
| Limitation | May not distinguish between isomers without chromatographic separation. | Indirect confirmation of incorporation. | Lower sensitivity and throughput. |
Experimental Protocols and Data Interpretation
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the direct confirmation of Glu(OBzl) incorporation by providing the precise molecular weight of the synthesized peptide.
Experimental Protocol (LC-MS):
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes) is typically used to elute the peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high mass accuracy.
-
Analysis Mode: Full scan MS is used to determine the molecular weight of the intact peptide. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the Glu(OBzl) residue.
-
Data Interpretation:
The successful incorporation of Glu(OBzl) is confirmed by a mass increase of 180.08 Da (the mass of the benzyl group, C7H7O2, minus the hydrogen it replaces on the glutamic acid side chain) compared to the peptide with an unprotected glutamic acid. For example, if the expected mass of the unprotected peptide is 1000.5 Da, the mass of the peptide with one Glu(OBzl) incorporation should be 1180.58 Da. In MS/MS analysis, fragmentation patterns will show a characteristic mass modification on the glutamic acid residue, confirming its location within the peptide sequence.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is an essential technique for assessing the purity of the synthesized peptide and can be used to indirectly confirm the incorporation of the hydrophobic Glu(OBzl) group.
Experimental Protocol (RP-HPLC):
-
Sample Preparation: Dissolve the peptide sample in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Chromatographic System:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm). The choice of C18 or a less hydrophobic C8 column can depend on the overall hydrophobicity of the peptide.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For a protected peptide, a slower, shallower gradient may be necessary.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV detection at 214 nm and 280 nm.
-
Data Interpretation:
The benzyl group of Glu(OBzl) significantly increases the hydrophobicity of the peptide. Consequently, a peptide with a successfully incorporated Glu(OBzl) will have a longer retention time on a reversed-phase column compared to its unprotected counterpart. By comparing the chromatograms of the crude reaction mixture with the starting materials and the expected product, the appearance of a new, later-eluting peak is a strong indication of successful incorporation. The purity of the product can be determined by integrating the peak area of the desired peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information and can be used to unambiguously confirm the presence of the Glu(OBzl) group.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of peptide signals.
-
Data Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Two-dimensional experiments like COSY and TOCSY can be used for more detailed assignments.
Data Interpretation:
The key to confirming Glu(OBzl) incorporation via ¹H NMR is the observation of signals corresponding to the protons of the benzyl group. These will appear in the aromatic region of the spectrum, typically between 7.2 and 7.4 ppm, as a multiplet integrating to 5 protons. The benzylic methylene protons (-CH₂-) will appear as a singlet or a pair of doublets around 5.1 ppm.[3] The presence and correct integration of these signals provide definitive proof of the intact benzyl ester on the glutamic acid side chain.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and confirmation of a peptide containing Glu(OBzl).
Caption: A general workflow for synthesizing and confirming the incorporation of Glu(OBzl) in a peptide.
The following diagram illustrates the logical relationship between the analytical methods for confirming the successful incorporation of Glu(OBzl).
Caption: A decision-making diagram for selecting the appropriate analytical method.
References
A Researcher's Guide to Cleavage Cocktails for Resins with Glu(Obzl)-Containing Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful cleavage and deprotection of the final peptide from the resin is a critical and often challenging step. This is particularly true for peptides containing glutamic acid protected with a benzyl group (Glu(Obzl)). The selection of an appropriate cleavage cocktail is paramount to achieving high yield and purity, as it must efficiently remove the benzyl protecting group while minimizing potential side reactions. This guide provides an objective comparison of common cleavage cocktails, supported by experimental considerations and detailed protocols, to aid in the rational selection of a cleavage strategy for Glu(Obzl)-containing peptides.
Comparing Cleavage Cocktail Performance
The most common method for cleaving peptides from the resin and removing the benzyl protecting group from Glu(Obzl) is acidolysis, typically using Trifluoroacetic Acid (TFA). The effectiveness of the cleavage process is highly dependent on the composition of the "cleavage cocktail," which includes TFA and a variety of scavenger reagents. These scavengers are crucial for quenching reactive cationic species generated during the cleavage, thereby preventing unwanted modifications of the peptide.
While direct head-to-head quantitative comparisons of cleavage cocktails specifically for Glu(Obzl)-containing peptides are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be made based on the known functions of the scavenger components and their effectiveness in mitigating common side reactions.
Table 1: Composition of Common Cleavage Cocktails for Glu(Obzl)-Containing Peptides
| Reagent Name | Composition (v/v/v) | Key Scavengers |
| Standard TFA Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Water, Triisopropylsilane (TIS) |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol, Water, TIS |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) |
| HF Cleavage Cocktail | 90% HF / 10% Anisole (or p-cresol) | Anisole, p-cresol |
Table 2: Performance Comparison of Cleavage Cocktails for Glu(Obzl) Peptides
| Cleavage Cocktail | Benzyl Group Removal Efficiency | Prevention of Pyroglutamate Formation | Prevention of Benzyl Cation Side Reactions | Advantages | Disadvantages |
| Standard TFA Cocktail | High | Moderate | Good | Simple, non-odorous. | May not be sufficient for peptides with other sensitive residues (e.g., Trp, Met). |
| Reagent B | High | Moderate | Very Good | "Odorless" alternative to thiol-containing cocktails. Effective scavenger for the trityl group.[1] | Does not prevent oxidation of methionine residues.[1] |
| Reagent K | High | Moderate | Excellent | Robust and "universal" cocktail for complex peptides with multiple sensitive residues.[1] | Contains malodorous and toxic thiols.[1] |
| HF Cleavage Cocktail | Very High | Low | Good (with appropriate scavengers) | Historically used for Boc/Bzl chemistry and very effective. | Highly toxic and corrosive, requiring specialized equipment.[2] Can promote side reactions if not performed at low temperatures.[2] |
Understanding and Mitigating Side Reactions
The two primary side reactions of concern when cleaving peptides containing Glu(Obzl) are pyroglutamate formation and alkylation by the cleaved benzyl cation.
-
Pyroglutamate Formation: The deprotected N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamyl residue.[3] This is more likely to occur in acidic conditions and at elevated temperatures.[4] Using optimized coupling conditions and performing the cleavage at lower temperatures can help minimize this side reaction.[3][4]
-
Anisylation and Alkylation: During strong acid cleavage, the benzyl group is released as a reactive benzyl cation. This cation can then alkylate nucleophilic residues in the peptide, such as tryptophan and methionine. Scavengers like anisole, p-cresol, thioanisole, and TIS are added to the cleavage cocktail to trap these benzyl cations.[2][3] Performing the cleavage at lower temperatures (e.g., 0-5°C) can also help to minimize this side reaction.[2]
Experimental Protocols
Below is a detailed protocol for a standard TFA-based cleavage of a Glu(Obzl)-containing peptide from a resin.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Water, Triisopropylsilane (TIS), Phenol, Thioanisole)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
Protocol: Standard TFA Cleavage
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin extensively with DCM to remove any residual DMF and to swell the resin.
-
Dry the resin thoroughly under a stream of nitrogen or argon, followed by drying under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For example, for a standard TFA cocktail (95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. For peptides sensitive to pyroglutamate formation, the cleavage can be performed at 0-5°C.
-
Monitor the progress of the cleavage by taking a small aliquot of the resin, cleaving the peptide on a smaller scale, and analyzing by HPLC and mass spectrometry.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.
-
Place the ether mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum to obtain the crude peptide.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
-
Visualizing the Process and Chemistry
To better understand the workflow and the chemical transformations involved, the following diagrams are provided.
Caption: General workflow for peptide cleavage and deprotection.
Caption: Key reaction pathways during cleavage of Glu(Obzl) peptides.
References
The Chemist's Crossroads: A Cost-Benefit Analysis of Boc vs. Fmoc Protected Glutamic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group strategy for glutamic acid is a critical decision point that significantly influences cost, efficiency, and the purity of the final peptide. The two dominant methodologies, employing the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, each present a unique set of advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of either Boc-Glu(OBzl)-OH or Fmoc-Glu(OtBu)-OH for your synthetic needs.
The fundamental difference between the two strategies lies in their orthogonality. The Fmoc/tBu strategy is fully orthogonal, with the Nα-Fmoc group being removed by a base (commonly piperidine) while the tert-butyl (tBu) based side-chain protecting groups are cleaved by acid.[1] In contrast, the Boc/Bzl strategy is considered semi-orthogonal, as both the Nα-Boc group and the benzyl (Bzl) based side-chain protecting groups are removed by acid, albeit of differing strengths.[2] This distinction dictates the entire synthetic workflow, from resin choice to final cleavage conditions.
At a Glance: Key Differences
| Feature | Boc Strategy (Boc-Glu(OBzl)-OH) | Fmoc Strategy (Fmoc-Glu(OtBu)-OH) |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderately strong acid (e.g., 25-50% TFA in DCM)[3][4] | Mild base (e.g., 20% piperidine in DMF)[5] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based)[] | Acid-labile (e.g., tBu, Trt, Boc)[] |
| Final Cleavage | Harsh strong acid (e.g., HF, TFMSA)[4] | Mild acid (e.g., TFA-based cocktail)[1] |
| Orthogonality | Semi-orthogonal[2] | Fully orthogonal[1] |
| Automation Friendliness | Less common in modern automated synthesizers[7] | Highly amenable; allows for real-time monitoring[8] |
| Safety Concerns | Requires specialized equipment for handling highly corrosive HF[7] | Avoids the use of HF[7] |
Cost-Benefit Analysis
The economic viability of a synthetic strategy is a multifactorial equation, balancing the cost of raw materials with process efficiency and downstream purification efforts.
Raw Material Costs
Historically, Boc-protected amino acids have been less expensive than their Fmoc counterparts.[] However, with the increasing prevalence of Fmoc chemistry in both academic and industrial settings, the price gap has narrowed. Below is a representative price comparison from various suppliers in late 2025.
| Protected Glutamic Acid | Supplier | Quantity | Price (USD) |
| Boc-Glu(OBzl)-OH | MedchemExpress | 100 g | $44.00 |
| Boc-Glu(OBzl)-OH | MyBioSource | 10 g | $135.00 |
| Boc-Glu(OBzl)-OH | ChemPep | 100 g | $188.00 |
| Boc-Glu(OBzl)-OH | Sigma-Aldrich | 25 g | $80.83 |
| Fmoc-Glu(OtBu)-OH | APExBIO | 25 g | $50.00 |
| Fmoc-Glu(OtBu)-OH | APExBIO | 100 g | $70.00 |
| Fmoc-Glu(OtBu)-OH | P3 BioSystems | Not Specified | $9.00 |
| Fmoc-Glu(OtBu)-OH | Sigma-Aldrich | 100 g | £283.90 (~$360) |
| Fmoc-Glu(OtBu)-OH | CP Lab Safety | 100 g | $1,407.50 |
| Fmoc-Glu(OtBu)-OH | Fisher Scientific | 25 g | $194.62 |
Note: Prices are for illustrative purposes and may vary based on supplier, purity, and bulk discounts.
While the initial investment in Fmoc-Glu(OtBu)-OH can be higher from some suppliers, the overall cost-effectiveness of the Fmoc strategy is often superior due to factors such as higher coupling efficiency, shorter reaction times, and the potential for reagent recycling.[]
Process Efficiency and Yield
The milder conditions of Fmoc-SPPS generally lead to higher crude peptide purity and overall yield, which can significantly reduce the costs associated with downstream purification.[7] Typical yields per coupling step in Fmoc synthesis often exceed 99%.[7]
However, for long or aggregation-prone sequences, the Boc strategy can be advantageous. The strong acidic deprotection step protonates the N-terminus, which helps to disrupt interchain hydrogen bonding and secondary structure formation that can impede coupling efficiency.[1]
Key Experimental Considerations and Potential Side Reactions
The choice between Boc and Fmoc strategies also has significant implications for the types of side reactions that may occur, particularly when incorporating glutamic acid.
Pyroglutamate Formation
A primary concern is the intramolecular cyclization of an N-terminal glutamic acid residue to form pyroglutamate, resulting in a mass loss of 18 Da and termination of the peptide chain.[9]
-
In Boc-SPPS , the acidic conditions used for Nα-Boc removal can promote this cyclization.[1]
-
In Fmoc-SPPS , pyroglutamate formation can still occur, but it is generally slower under the basic deprotection conditions.[1] Base-catalyzed pyroglutamate formation has been reported for Fmoc-Glu(OBzl)-peptide during piperidine deprotection, which can be minimized by using shorter deprotection times.[10]
Experimental Protocols
Below are generalized protocols for the manual solid-phase synthesis of a peptide containing glutamic acid using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the key steps for synthesizing a peptide acid on Merrifield resin using Boc chemistry.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30-60 minutes.[3]
-
First Amino Acid Coupling: Attach Boc-Glu(OBzl)-OH to the resin.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 3-5 minutes.[11]
-
Wash the resin with DCM to remove excess base.
-
-
Coupling:
-
Couple the next Nα-Boc protected amino acid using a suitable activating agent (e.g., HBTU/HOBt) and DIEA in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[3]
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.
-
Final Cleavage:
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as liquid hydrogen fluoride (HF), with appropriate scavengers (e.g., anisole).[4]
-
Precipitate the crude peptide in cold diethyl ether.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the key steps for synthesizing a peptide acid on Wang resin using Fmoc chemistry.
-
Resin Swelling: Swell the Wang resin in DMF for at least 1-2 hours.[1]
-
First Amino Acid Coupling: Attach Fmoc-Glu(OtBu)-OH to the resin.
-
Nα-Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes.[5]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling:
-
Couple the next Nα-Fmoc protected amino acid using a suitable activating agent (e.g., HATU/HOAt) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.[12]
-
Monitor the coupling reaction for completion.
-
-
Repeat: Repeat the deprotection and coupling cycle for each subsequent amino acid.
-
Final Cleavage:
-
Cleave the peptide from the resin and remove the tBu side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane).[1]
-
Precipitate the crude peptide in cold diethyl ether.
-
Visualizing the Workflow
The following diagrams illustrate the cyclical nature of both the Boc and Fmoc solid-phase peptide synthesis workflows.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for glutamic acid is highly dependent on the specific requirements of the peptide being synthesized, the scale of the synthesis, and the available laboratory infrastructure.
The Fmoc/tBu strategy is generally recommended for:
-
Routine peptide synthesis: Its mild conditions, high efficiency, and amenability to automation make it the workhorse of modern peptide chemistry.[8]
-
Synthesis of peptides with acid-sensitive modifications: The avoidance of repetitive strong acid treatment preserves delicate functional groups.[1]
-
Laboratories not equipped for handling HF: The use of TFA for final cleavage is a significant safety advantage.
The Boc/Bzl strategy remains a valuable tool for:
-
Synthesis of long or aggregation-prone peptides: The acidic deprotection conditions can help to mitigate aggregation issues.[1]
-
Large-scale synthesis where raw material cost is a primary driver: Although the price difference is diminishing, Boc-amino acids can still offer a cost advantage in some cases.
Ultimately, a thorough evaluation of the target peptide's sequence, the desired purity, and the overall process economics will guide the informed researcher to the most appropriate and cost-effective synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Bachem Fmoc-Glu(OtBu)-OH · H2O, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. academic.oup.com [academic.oup.com]
- 12. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Navigating the Safe Disposal of Boc-DL-Glu(Obzl)-OH: A Comprehensive Guide
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Boc-DL-Glu(Obzl)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact.[2] |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as chemical waste in accordance with federal, state, and local regulations.[3] Do not dispose of this chemical in the regular trash or down the drain.[4][5]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as weigh boats or filter paper, in a designated, clean, dry, and sealable container.[1]
-
The container should be clearly labeled as "Hazardous Waste" and must specify the contents, including the full chemical name: this compound.[6]
-
-
Waste Segregation:
-
Container Management:
-
Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste.
-
If the container held an acutely hazardous waste (P-listed), it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] For this compound, which is not typically P-listed, consult your institution's specific guidelines. After appropriate rinsing, deface the original label before disposal as regular trash.[9]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste container.[2][9]
-
Some regulations may permit disposal by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This, however, must be performed by a licensed facility.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. peptide.com [peptide.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Boc-DL-Glu(Obzl)-OH
This guide provides crucial safety and logistical information for the handling and disposal of Boc-DL-Glu(Obzl)-OH, a key reagent in peptide synthesis.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
While the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, it is prudent to handle it with a high degree of caution.[3] Potential hazards include respiratory tract irritation if inhaled and possible skin or eye irritation upon contact.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to protect against dust and splashes.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3][5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound, especially weighing and preparing solutions, should occur in a certified chemical fume hood to prevent inhalation of dust.[5][6] If a fume hood is unavailable, a NIOSH-approved respirator with a Type P95 (US) or Type P1 (EU EN 143) particle filter should be used for nuisance exposures. For higher-level protection, a Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridge is recommended.[3] |
II. Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area. The recommended storage temperature is typically 2-8°C.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[4]
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could degrade the compound.[5]
-
All weighing and solution preparation should be conducted in a chemical fume hood.[5][6]
-
Use appropriate tools, such as a spatula, to handle the solid material and avoid creating dust.[4]
3. During Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Ensure adequate ventilation at all times.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][4]
III. Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3] |
Spill Response Workflow:
Caption: Workflow for responding to a spill of this compound.
IV. Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Streams and Disposal Procedures:
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. The material should be in a clearly labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][7] |
| Contaminated Materials | Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste in a designated, labeled container.[5][6][7] |
| Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour solutions down the drain.[3][5] |
Key Disposal Principles:
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[7]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
V. Quantitative Data Summary
| Property | Value |
| CAS Number | 13574-13-5[3] |
| Molecular Formula | C₁₇H₂₃NO₆[3] |
| Molecular Weight | 337.37 g/mol [3] |
| Appearance | White to off-white solid or powder[7] |
| Melting Point | 69-71 °C |
| Storage Temperature | 2-8°C |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
